molecular formula C6H11ClN2O2 B2424138 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1955505-70-0

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Cat. No.: B2424138
CAS No.: 1955505-70-0
M. Wt: 178.62
InChI Key: GLTJFFRJEUIJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride ( 1955505-70-0) is a high-purity spirocyclic chemical building block designed for research and development. This compound features a unique spiro[3.5]nonane core containing both ether and lactam functionalities, making it a valuable scaffold in drug discovery . The molecular formula is C 6 H 11 ClN 2 O 2 with a molecular weight of 178.62 g/mol . Research Applications and Value Spirocyclic scaffolds like 7-oxa-2,5-diazaspiro[3.5]nonan-6-one are highly sought after in medicinal chemistry due to their three-dimensionality and potential to improve the physicochemical properties of drug candidates. This specific scaffold serves as a critical precursor in the synthesis of novel therapeutic agents. Notably, analogous diazaspiro[3.5]nonane structures have been identified as key components in the development of potent covalent inhibitors targeting the KRAS G12C mutation, an important oncogenic driver in cancers like non-small cell lung cancer . These inhibitors bind in the switch-II pocket of the KRAS protein and have shown promising dose-dependent anti-tumor activity in vivo . Furthermore, similar spirocyclic motifs are frequently explored in patent literature for various targets, including Fibroblast Growth Factor Receptors (FGFRs) , validating the broad utility of this chemotype in oncology research . Usage and Handling This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a suitably controlled laboratory environment. Refer to the associated Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

7-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-5-8-6(1-2-10-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTJFFRJEUIJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)NC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride . This document is designed for medicinal chemists and process scientists, focusing on the molecule's utility as a rigid,


-rich scaffold in drug discovery.

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, aliphatic scaffolds is critical for improving physicochemical properties and patentability—a concept widely known as "escaping flatland."[1]

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride represents a high-value "privileged scaffold." It combines the high strain energy of an azetidine ring with the metabolic stability of a cyclic carbamate (oxazinanone). This spirocyclic fusion restricts conformational flexibility, allowing for precise vector positioning of substituents while improving solubility and lowering lipophilicity (


) compared to traditional piperidine or morpholine analogues.
Architectural Significance
  • Rigidity: The spiro-carbon (C4) locks the two rings perpendicular to each other, minimizing the entropy penalty upon protein binding.

  • Bioisosterism: The scaffold serves as a robust bioisostere for morpholine and piperazine , offering altered exit vectors and reduced metabolic liability at the

    
    -carbon positions.
    
  • Basicity Modulation: The hydrochloride salt form indicates a basic center at the azetidine nitrogen (

    
    ), while the carbamate nitrogen (
    
    
    
    ) remains non-basic, providing a distinct handle for selective functionalization.

Structural Elucidation & Numbering

Precise nomenclature is vital for synthetic planning. The structure is a spiro-fused system comprising a 4-membered azetidine and a 6-membered oxazinanone.

PositionAtomFunctionalityHybridization
2 NitrogenSecondary Amine (Basic, HCl salt site)

4 CarbonSpiro Center (Quaternary)

5 NitrogenCarbamate Nitrogen (Non-basic)

(partial)
6 CarbonCarbonyl (C=O)

7 OxygenCarbamate Oxygen

Structural Logic Diagram

The following diagram illustrates the connectivity and the distinct electronic environments of the two nitrogen atoms.

G Azetidine Ring A: Azetidine (High Strain, Basic N2) Spiro Spiro Carbon (C4) (Quaternary, Orthogonal Lock) Azetidine->Spiro Fused at C4 Oxazinanone Ring B: 1,3-Oxazinan-6-one (Cyclic Carbamate, Neutral N5) Spiro->Oxazinanone Fused at C4 HCl HCl Salt (Binds to N2) HCl->Azetidine Protonation

Figure 1: Structural connectivity showing the orthogonal fusion of the basic azetidine ring and the neutral oxazinanone ring.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one requires navigating the formation of a quaternary carbon with specific heteroatom differentiation. The most robust route employs an Ellman Sulfinamide strategy to introduce the nitrogen at the quaternary center, followed by a Reformatsky-type elongation and cyclization.

Retrosynthetic Analysis[2]
  • Disconnection: The C6-O7 and N5-C6 bonds of the carbamate.

  • Key Intermediate: 3-amino-3-(2-hydroxyethyl)azetidine.

  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (Commercial).

Step-by-Step Protocol
Step 1: Formation of the Sulfinimine

Reagents: tert-butyl 3-oxoazetidine-1-carboxylate, (R)-(tert-butylsulfinyl)amide, Titanium(IV) ethoxide (


).
  • Dissolve the ketone (1.0 eq) and sulfinamide (1.1 eq) in anhydrous THF.

  • Add

    
     (2.0 eq) dropwise under 
    
    
    
    .
  • Heat to reflux (65°C) for 16 hours.

  • Validation: Monitor by TLC/LCMS for disappearance of ketone. The sulfinimine is stable and can be purified by silica chromatography.

Step 2: Reformatsky Reaction (Carbon Chain Extension)

Reagents: Ethyl bromoacetate, Zinc dust, Trimethylsilyl chloride (TMSCl).

  • Activate Zn dust with TMSCl in THF.

  • Add ethyl bromoacetate to generate the Reformatsky reagent (zinc enolate).

  • Add the sulfinimine solution at -78°C to 0°C.

  • Mechanism: The enolate attacks the imine C=N bond, creating the quaternary center at C3 of the azetidine.

  • Product: tert-butyl 3-((tert-butylsulfinyl)amino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.

Step 3: Reduction and Cyclization (The "One-Pot" Cascade)

Reagents:


 or 

, followed by CDI (Carbonyldiimidazole) or Triphosgene.
  • Reduction: Treat the ester with

    
     in THF to reduce the ethyl ester to a primary alcohol (-CH2CH2OH).
    
  • Deprotection (in situ): Treat with dilute HCl in MeOH to remove the sulfinyl group, revealing the primary amine at the quaternary center.

  • Cyclization: Neutralize the salt and treat the amino-alcohol intermediate with CDI (1.2 eq) in DCM.

  • Result: The amine attacks the CDI, forming an isocyanate-like intermediate which is trapped by the pendant alcohol to close the 6-membered carbamate ring.

Step 4: Final Deprotection and Salt Formation

Reagents: 4M HCl in Dioxane.

  • Dissolve the Boc-protected spirocycle in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.

  • Precipitate the product with diethyl ether.

  • Yield: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (White solid).[2]

Synthetic Workflow Diagram

Synthesis SM 1-Boc-3-azetidinone Imine Sulfinimine Intermediate SM->Imine Ti(OEt)4, Sulfinamide Ester Amino-Ester (Quaternary C) Imine->Ester Reformatsky (Br-CH2-COOEt, Zn) Alcohol Amino-Alcohol Intermediate Ester->Alcohol LiBH4 (Redn), HCl (Desulfinyl) Cyclic Boc-Spiro-Carbamate Alcohol->Cyclic CDI or Triphosgene (Cyclization) Final 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl Cyclic->Final 4M HCl/Dioxane

Figure 2: Step-wise synthetic pathway emphasizing the construction of the quaternary center and subsequent ring closure.

Physicochemical & Analytical Profile

Understanding the physical data is crucial for handling and characterization.

Predicted Properties
PropertyValueImplication
Formula

Salt form MW: 178.62 g/mol
Exact Mass 142.07 (Free Base)Monoisotopic mass for MS ID
cLogP -0.8 to -1.2Highly polar; excellent aqueous solubility
TPSA ~50 ŲGood membrane permeability despite polarity
pKa (N2) ~9.5Typical for secondary azetidines
pKa (N5) >15Neutral (Carbamate); not protonated at physiological pH
Analytical Characterization (Expected Signals)[2][5]
  • 1H NMR (

    
    ): 
    
    • Azetidine Ring: Two multiplets around

      
       4.0–4.5 ppm (4H). The proximity to the quaternary center and the positive charge on N2 causes significant deshielding.
      
    • Oxazinanone Ring:

      • 
         (if applicable) or 
        
        
        
        : Triplet around
        
        
        4.3 ppm (2H).
      • 
         (adjacent to spiro): Triplet/Multiplet around 
        
        
        
        2.1 ppm (2H).
  • 13C NMR:

    • Carbonyl: Distinct signal at

      
       ~155 ppm (Carbamate C=O).
      
    • Spiro Carbon: Quaternary signal around

      
       35–40 ppm.
      

Medicinal Chemistry Applications

This scaffold is rarely a drug in itself but acts as a critical linker or pharmacophore core .

  • PROTAC Linkers: The rigid spiro system provides a defined distance and angle between the E3 ligase ligand and the Warhead, unlike flexible PEG chains which suffer from high entropic penalties.

  • GPCR Ligands: The azetidine nitrogen can be alkylated to mimic the piperidine moiety found in many GPCR antagonists (e.g., CCR5, CXCR4), while the carbamate oxygen can engage in H-bonding with serine/threonine residues in the binding pocket.

  • Metabolic Stability: The spiro-fusion removes the susceptible hydrogen atoms at the 4-position of the piperidine ring equivalent, blocking oxidative metabolism (CYP450 mediated) at that site.

References

  • PubChem Compound Summary. 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[2] National Center for Biotechnology Information. Available at: [Link][2]

  • Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (General reference for spiro-azetidine synthesis logic).
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[3][4] (Context for oxa-spirocycles).

  • Wuxi AppTec / Enamine Building Blocks.Spirocyclic Scaffolds for Drug Discovery.

Sources

Therapeutic Potential of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Derivatives: A Next-Generation Spirocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized molecules toward conformationally restricted, sp³-rich architectures. This transition—often termed "escaping flatland"—is driven by the need to improve target selectivity, enhance aqueous solubility, and reduce off-target liabilities such as hERG inhibition. Among these emerging 3D pharmacophores, 7-oxa-2,5-diazaspiro[3.5]nonan-6-one has recently gained significant traction.

As a highly polar, rigidified bicyclic system, this scaffold is being actively deployed in the development of novel therapeutics, most notably as antagonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1] and inhibitors of the E3 ubiquitin ligase Cbl-b[2]. This technical guide explores the structural rationale, therapeutic applications, and validated experimental workflows for evaluating derivatives of this spirocyclic building block.

Chemical & Structural Rationale: Why This Scaffold?

The 7-oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold is a spirocyclic system comprising two distinct functional rings fused at a single quaternary carbon:

  • Azetidine Ring (Positions 1-4, N at 2): Provides a basic amine handle. The strained 4-membered ring lowers the logD compared to larger saturated heterocycles (like piperidine), enhancing aqueous solubility while providing a versatile vector for synthetic derivatization (e.g., reductive amination or nucleophilic displacement).

  • 1,3-Oxazinan-2-one Ring (Positions 5-9, N at 5, O at 7, C=O at 6): Functions as a cyclic carbamate. This motif acts as a rigid, directional hydrogen-bond donor and acceptor.

The Causality of Conformational Restriction: By locking these two rings in a perpendicular spiro-fusion, the scaffold minimizes the number of rotatable bonds. When the molecule binds to a target protein, the entropic penalty (


) is significantly lower than that of a flexible, linear analog. Furthermore, the high fraction of sp³ carbons (Fsp³) disrupts the planarity that typically leads to poor solubility and promiscuous off-target protein binding (such as CYP450 or hERG channels).
Table 1: Comparative Physicochemical Profile (Spirocyclic vs. Planar Scaffold)
ParameterPlanar Analog (e.g., Piperazine-Aniline)7-Oxa-2,5-diazaspiro[3.5]nonan-6-one DerivativeCausality / Impact on Drug Design
Fsp³ Low (< 0.3)High (> 0.6)Correlates with higher clinical success rates and lower toxicity.
Aqueous Solubility Poor to ModerateHighThe polar surface area of the cyclic carbamate and basic azetidine enhances solvation.
Target Selectivity Promiscuous (intercalation risk)Highly Specific3D topology ensures precise spatial vectoring of pharmacophores into binding pockets.
Metabolic Stability Vulnerable to rapid N-dealkylationHighRigid ring systems are less susceptible to CYP-mediated oxidative metabolism.

Primary Therapeutic Applications

MRGPRX2 Antagonism (Mast Cell-Mediated Pathologies)

MRGPRX2 is a G protein-coupled receptor expressed predominantly on mast cells. Unlike the classical IgE-mediated degranulation pathway, MRGPRX2 is activated by basic secretagogues (e.g., Substance P, neuropeptides), driving IgE-independent mast cell degranulation[3]. This pathway is heavily implicated in neurogenic inflammation, chronic itch, urticaria, and atopic dermatitis[4].

Recent patent literature (e.g., WO2025160430A1) highlights the use of the 7-oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold in synthesizing highly potent MRGPRX2 antagonists[1]. The spirocyclic core optimally positions hydrophobic and hydrogen-bonding vectors to block the orthosteric site, preventing receptor activation and subsequent calcium flux.

G Agonist Basic Secretagogues (e.g., Substance P) Receptor MRGPRX2 Receptor (Mast Cells) Agonist->Receptor Antagonist Spirocyclic Antagonist (7-Oxa... derivative) Antagonist->Receptor Blocks Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Degranulation Mast Cell Degranulation (Histamine, Cytokines) Ca->Degranulation

Diagram 1: MRGPRX2 signaling pathway and the mechanism of spirocyclic antagonists.

Cbl-b Inhibition (Immuno-Oncology)

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. By ubiquitinating key signaling molecules downstream of the T-cell receptor (TCR), such as ZAP70, Cbl-b enforces immune tolerance and anergy[5]. Inhibiting Cbl-b effectively "takes the brakes off" the immune system, leading to sustained T-cell and Natural Killer (NK) cell anti-tumor activity[6].

Derivatives of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one have been patented as potent Cbl-b inhibitors (e.g., WO2021021761A1)[2]. The rigid spiro-core is hypothesized to bind precisely within the regulatory tyrosine kinase binding (TKB) domain or the catalytic RING domain, disrupting the ubiquitination cascade.

G TCR T-Cell Receptor (TCR) ZAP70 ZAP70 Kinase TCR->ZAP70 Ub Ubiquitination & Degradation ZAP70->Ub Activation Sustained T-Cell Activation (Anti-Tumor Immunity) ZAP70->Activation Drives Cblb Cbl-b (E3 Ligase) Cblb->Ub Catalyzes Ub->Activation Prevents Inhibitor 7-Oxa... Cbl-b Inhibitor Inhibitor->Cblb Inhibits

Diagram 2: Cbl-b ubiquitination cascade and the rescue of T-cell activation via inhibition.

Experimental Workflows & Assays (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these spirocyclic derivatives relies on robust, self-validating biochemical and cellular assays. The following protocols detail the standard methodologies for validating MRGPRX2 and Cbl-b modulators.

Protocol 1: Intracellular Calcium Flux (FLIPR) Assay for MRGPRX2

Causality: MRGPRX2 is a Gq-coupled receptor. Activation by an agonist (e.g., Substance P) induces Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering rapid calcium release from the endoplasmic reticulum. The Fluorometric Imaging Plate Reader (FLIPR) assay uses a calcium-sensitive dye to measure this transient kinetic event in real-time, providing a highly accurate functional readout of antagonist potency (IC50).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human MRGPRX2 into 384-well poly-D-lysine coated plates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Addition: Pin-transfer 7-oxa-2,5-diazaspiro[3.5]nonan-6-one derivatives (10-point dose-response, starting at 10 µM) into the wells. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject the EC80 concentration of Substance P (or Cortistatin-14).

  • Data Acquisition & Validation: Measure the peak fluorescence (Relative Fluorescence Units, RFU) over 3 minutes. The system self-validates by utilizing a known reference antagonist (e.g., a non-spirocyclic baseline compound) to ensure assay window robustness (Z'-factor > 0.6).

Protocol 2: TR-FRET Auto-Ubiquitination Assay for Cbl-b

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common artifact in high-throughput screening. The proximity-based energy transfer between a Terbium-labeled donor and a Fluorescein-labeled acceptor accurately quantifies poly-ubiquitin chain formation without requiring wash steps, preserving weak or transient inhibitor interactions[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing N-terminal biotinylated Avi-tagged Cbl-b, UbcH5B (E2 enzyme), and Bodipy-Fluorescein tagged ubiquitin in assay buffer (50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add spirocyclic Cbl-b inhibitors via acoustic dispensing (Echo) and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (1 mM final) and Src kinase (to phosphorylate and activate Cbl-b). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg²⁺) and Streptavidin-Terbium (binds to biotinylated Cbl-b).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio of Acceptor (520 nm) to Donor (490 nm). A decrease in the FRET signal directly correlates with Cbl-b inhibition.

Table 2: Reagent Matrix for TR-FRET Cbl-b Auto-Ubiquitination Assay
ComponentFunction in AssayFinal Concentration
Biotin-Cbl-b (TKB-RING) Target E3 Ligase (Donor Anchor)5 nM
UbcH5B E2 Conjugating Enzyme50 nM
Bodipy-FL-Ubiquitin Substrate (FRET Acceptor)200 nM
Streptavidin-Terbium FRET Donor2 nM
ATP / MgCl₂ Catalytic Cofactors1 mM / 5 mM

Conclusion

The integration of the 7-oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold into modern drug discovery pipelines exemplifies the power of conformationally restricted chemistry. By leveraging the basicity of the azetidine ring and the rigid hydrogen-bonding network of the cyclic carbamate, researchers can achieve superior target specificity and pharmacokinetic profiles. Whether deployed to block MRGPRX2 in mast cell-driven inflammatory diseases or to inhibit Cbl-b for immuno-oncology applications, this spirocyclic building block serves as a highly effective, self-validating foundation for next-generation therapeutics.

References

  • [1] WO2025160430A1 - Bicyclic heterocycles as mrgprx2 antagonists. Google Patents. URL:

  • [2] WO2021021761A1 - Urea, amide, and substituted heteroaryl compounds for cbl-b inhibition. Google Patents. URL:

  • [5] WO2022169997A1 - Lactams as cbl-b inhibitors. Google Patents. URL:

  • [3] WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof. Google Patents. URL:

  • [6] Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. National Institutes of Health (PMC). URL:[Link]

  • [7] WO2019148005A1 - Inhibitors of cbl-b and methods of use thereof. Google Patents. URL:

  • [4] WO2022073904A1 - Mrgx2 antagonists. Google Patents. URL:

Sources

Literature review of spirocyclic scaffolds containing 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review and operational framework for the spirocyclic scaffold 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one .

This guide is structured to serve drug discovery scientists, focusing on the scaffold's utility in Fragment-Based Drug Discovery (FBDD), its physicochemical advantages ("Escape from Flatland"), and practical synthetic methodologies.[1]

Executive Summary

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (CAS: 1955505-70-0) represents a high-value "building block" in modern medicinal chemistry. It belongs to the class of spirocyclic carbamates , fusing a strained azetidine ring (4-membered) with a [1,3]oxazinan-2-one ring (6-membered) at a single quaternary carbon.

This scaffold is engineered to address specific liabilities in drug candidates:

  • Metabolic Stability: The cyclic carbamate moiety is resistant to hydrolysis and oxidative metabolism compared to open-chain analogs.

  • Vectorial Definition: Unlike piperazine or morpholine (which adopt chair conformations), the spiro-fusion locks the exit vectors (N2 and N5/O7) into a rigid, orthogonal geometry, enabling access to novel chemical space.

  • Fsp3 Maximization: It increases the fraction of sp3 carbons (Fsp3), correlating with improved solubility and clinical success rates.

Part 1: Structural Dissection & Physicochemical Profile

The Scaffold Architecture

The molecule consists of two heterocyclic rings sharing a spiro-carbon (C4 in standard numbering).

  • Ring A (Azetidine): Contains the secondary amine (N2). This is the primary vector for diversification (e.g., reductive amination, S_NAr).

  • Ring B (Oxazinanone): Contains the carbamate functionality [-N(5)-C(6)(=O)-O(7)-]. This ring provides polarity and hydrogen bond accepting (HBA) capability without the basicity associated with morpholines.

Numbering Convention: For the purpose of this guide, we utilize the standard IUPAC spiro numbering:

  • Positions 1-3: Azetidine ring (N at position 2).[2]

  • Position 4: Spiro quaternary carbon.

  • Positions 5-9: Oxazinanone ring (N at 5, Carbonyl at 6, Oxygen at 7).

Physicochemical Properties (Calculated)

The following table summarizes the core properties that make this scaffold an ideal "lead-like" fragment.

PropertyValueSignificance in Drug Design
Molecular Weight ~142.16 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~ -0.7 to -1.2Highly hydrophilic; lowers lipophilicity of final compounds.
TPSA ~ 41 ŲGood permeability; polar enough to reduce non-specific binding.
H-Bond Donors 1 (Amine)The carbamate NH is usually substituted in final drugs.
H-Bond Acceptors 3 (N, O, C=O)Strong interaction potential with target residues.
Fsp3 0.83 (5/6 carbons)High 3D character; "Escape from Flatland" compliant.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The construction of the 7-oxa-2,5-diazaspiro[3.5]nonan-6-one core relies on the formation of the cyclic carbamate from an amino-alcohol precursor .

  • Disconnection: The C(6)=O bond is the strategic breakpoint.

  • Precursor: 3-amino-3-(2-hydroxyethyl)azetidine .

  • Reagents: Carbonic acid equivalents (Phosgene, Triphosgene, or CDI).

Step-by-Step Synthetic Protocol

Note: This protocol describes the cyclization of the key intermediate. All reactions should be performed in a fume hood with appropriate PPE.

Step 1: Preparation of the Amino-Alcohol Precursor Starting Material: N-Boc-3-amino-3-(2-hydroxyethyl)azetidine (often derived from Reformatsky-type alkylation of N-Boc-azetidin-3-one).

Step 2: Cyclization (The Critical Step)

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-amino-3-(2-hydroxyethyl)azetidine in anhydrous THF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Cool to 0°C.

  • Carbonyl Source: Slowly add 1.1 eq of Triphosgene (dissolved in THF) or CDI (1,1'-Carbonyldiimidazole).

    • Expert Insight: Triphosgene yields a cleaner reaction but requires strict safety handling. CDI is safer but may require reflux to complete the cyclization.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours. Monitor by LC-MS for the formation of the carbamate (M+H of product).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (MeOH/DCM gradient). The carbamate is highly polar.

Step 3: Deprotection (N-Boc Removal)

  • Dissolve the intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

  • Stir for 1 hour. Evaporate volatiles.

  • Salt Formation: Treat with HCl/Ether to precipitate the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride salt.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the logical assembly of the scaffold.

Retrosynthesis Target 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (Target Scaffold) Precursor 3-amino-3-(2-hydroxyethyl)azetidine (Key Intermediate) Precursor->Target Cyclization (Formation of Ring B) Reagent CDI or Triphosgene (Cyclizing Agent) Reagent->Target Start N-Boc-Azetidin-3-one Start->Precursor Multi-step (Reformatsky/Reduction)

Caption: Retrosynthetic logic disconnecting the cyclic carbamate (Ring B) to reveal the amino-alcohol functionalized azetidine core (Ring A).

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7]

Bioisosterism & "Escape from Flatland"

This scaffold is a superior bioisostere for:

  • Piperazine: It maintains the diamine functionality but removes the basicity of one nitrogen (converting it to a carbamate), improving metabolic stability and reducing hERG liability.

  • Morpholine: It retains the H-bond acceptor oxygen but adds a vector for substitution (the azetidine nitrogen).

The Fsp3 Argument: Traditional aromatic rings (Fsp3 = 0) are associated with poor solubility and non-specific binding. The spiro[3.5] system (Fsp3 = 0.[3][4]83) forces the molecule into a 3D conformation. This "kink" in the structure allows the drug to explore the solvent-accessible surface of a protein binding pocket more effectively than flat analogs.

Metabolic Stability Profile

The cyclic carbamate (oxazinanone) is a "privileged structure" in metabolic terms:

  • Hydrolysis: Significantly more stable than linear carbamates or esters due to ring constraints.

  • Oxidation: The quaternary spiro-carbon blocks metabolic "soft spots" (alpha-hydrogens) that are typically prone to CYP450 oxidation in piperidines or piperazines.

Decision Logic: When to Use This Scaffold?

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Lead Optimization Issue? Solubility Poor Solubility? Start->Solubility Metab High Clearance (Oxidative)? Start->Metab Vector Need New Exit Vector? Start->Vector Spiro USE SCAFFOLD: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Solubility->Spiro Yes (High Fsp3) Alt Consider Standard Piperazine/Morpholine Solubility->Alt No Metab->Spiro Yes (Blocked Alpha-C) Metab->Alt No Vector->Spiro Yes (Orthogonal Geometry)

Caption: Strategic decision tree for deploying the spirocyclic carbamate scaffold in Lead Optimization campaigns.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • PubChem Compound Summary. (2024). 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one. National Center for Biotechnology Information. [Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]

Sources

Strategic Utilization of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry utility of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl .

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D),


-rich architectures is a dominant paradigm. 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl  (CAS: 1955505-70-0) represents a high-value "scaffold-hopping" building block designed to replace traditional piperazine or morpholine cores.

By fusing a strained azetidine ring with a cyclic carbamate (oxazinan-6-one) via a spiro-carbon, this scaffold offers unique exit vectors, modulated basicity, and enhanced metabolic stability. It is increasingly utilized in oncology (e.g., Cbl-b inhibitors) and immunology (MRGPRX2 antagonists) to improve the physicochemical profile of clinical candidates.

Structural Analysis & Physicochemical Properties[1]

Scaffold Architecture

The molecule consists of two orthogonal rings sharing a single quaternary carbon (C4).

  • Ring A (Azetidine): A 4-membered nitrogenous ring.[1] The secondary amine (

    
    ) serves as the primary vector for diversification (e.g., 
    
    
    
    , amide coupling).
  • Ring B (Oxazinan-6-one): A 6-membered cyclic carbamate. The

    
     and 
    
    
    
    atoms flank a carbonyl at
    
    
    . This moiety acts as a polar, non-basic spacer that accepts hydrogen bonds.
Key Physicochemical Advantages
PropertyValue / CharacteristicMedicinal Chemistry Impact
Geometry Orthogonal (90° twist)Projects substituents into defined 3D space, increasing selectivity and solubility compared to flat analogs.
Basicity (

)

;

(neutral)
The carbamate

is non-basic due to resonance with the carbonyl. This prevents the "double-basic" liability of piperazines (hERG risk).
Lipophilicity Low LogPThe polar carbamate and solubilizing amine lower LogD, improving metabolic stability and reducing plasma protein binding.
Metabolic Stability HighThe quaternary spiro-center blocks

-oxidation (a common metabolic soft spot in simple amines).
Vector Analysis (DOT Visualization)

The following diagram illustrates the orthogonal exit vectors and functional roles of the scaffold atoms.

ScaffoldAnalysis Core Spiro[3.5] Core (Quaternary C4) N2 N2 (Azetidine) Nucleophilic Handle (Basic) Core->N2 Rigid Link Carbamate Cyclic Carbamate (Oxazinan-6-one) Polar Spacer Core->Carbamate Fused Vector1 Exit Vector 1 (Target Binding) N2->Vector1 Coupling Site Vector2 Exit Vector 2 (Solvent Front/H-Bond) Carbamate->Vector2 H-Bond Acceptor

Figure 1: Structural deconstruction of the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one core, highlighting the orthogonal exit vectors.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is a superior bioisostere for piperazine and morpholine .

  • vs. Piperazine: It retains the diamine functionality but removes one basic center (reducing hERG liability) and introduces a 90° twist that can better fit specific binding pockets.

  • vs. Morpholine: It adds a vector for extension (via the azetidine N) while maintaining the polar oxygen atom.

Case Studies
  • Cbl-b Inhibitors (Oncology): In the development of E3 ubiquitin ligase inhibitors, the spiro-carbamate core has been used to link an aryl "warhead" to a solubilizing tail. The rigid spiro-linkage positions the warhead precisely to interact with the active site while the carbamate interacts with solvent-exposed residues (See Patent WO2021021761A1).

  • MRGPRX2 Antagonists (Inflammation): Used as a rigid linker to separate pharmacophores in mast cell receptor antagonists. The scaffold's low lipophilicity aids in achieving oral bioavailability (See Patent WO2025160430A1).

Synthetic Accessibility & Protocols

Retrosynthetic Logic

The construction of the 7-oxa-2,5-diazaspiro[3.5]nonan-6-one core typically proceeds via the cyclization of a functionalized azetidine.

Key Route:

  • Starting Material:

    
    -Boc-3-azetidinone.
    
  • Functionalization: Strecker reaction or similar nucleophilic addition to install the amino and hydroxy-ethyl side chains necessary for the 6-membered ring.

  • Cyclization: Reaction with a carbonyl source (e.g., CDI, Phosgene, or Triphosgene) closes the oxazinan-6-one ring.

SynthesisRoute SM N-Boc-3-Azetidinone Inter1 Intermediate: 3-Amino-3-(2-hydroxyethyl)azetidine SM->Inter1 1. Reformatsky/Grignard 2. Funct. Manipulation Product 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (N-Boc Protected) Inter1->Product Cyclization Reagent Cyclization Agent (CDI / Triphosgene) Reagent->Product Final Final HCl Salt Product->Final Deprotection Deprotection HCl/Dioxane

Figure 2: General synthetic workflow for the construction of the spiro-carbamate core.

Experimental Protocol: General Coupling (Nucleophilic Aromatic Substitution)

Context: Attaching the scaffold to a heteroaryl chloride (common in kinase/GPCR programs).

Reagents:

  • Heteroaryl Chloride (1.0 eq)

  • 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Dissolution: In a dry vial, dissolve the heteroaryl chloride (0.5 mmol) in DMSO (2.0 mL).

  • Addition: Add DIPEA (1.5 mmol, 261 µL) followed by 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl (0.55 mmol, ~98 mg).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS (Look for

    
     of product; disappearance of chloride).
    
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Note: If the heteroaryl halide is unreactive, switch to Buchwald-Hartwig conditions (


, Xantphos, 

, Dioxane, 100 °C).

References

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Patent WO2021021761A1 . (2021). Urea, amide, and substituted heteroaryl compounds for Cbl-b inhibition. World Intellectual Property Organization. Link

  • Patent WO2025160430A1 . (2025). Bicyclic heterocycles as MRGPRX2 antagonists. World Intellectual Property Organization. Link

  • PubChem Compound Summary . (2025). 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[2][3][4] National Center for Biotechnology Information. Link

Sources

Solubility profile of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile and physicochemical behavior of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride .

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary medicinal chemistry, the transition from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional architectures is a proven strategy to improve pharmacokinetic properties. 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0)[1] is a highly specialized spirocyclic building block. With a molecular weight of 178.62 g/mol and a molecular formula of C6H11ClN2O2[2], it provides a rigid, 3D framework that is increasingly utilized in the synthesis of complex therapeutics.

Notably, this exact scaffold has been deployed in the development of novel bicyclic heterocycles acting as MRGPRX2 antagonists, which are critical targets for treating inflammatory diseases such as chronic urticaria and pruritus[3]. Understanding the solubility profile of this building block in organic solvents is not merely a logistical requirement; it dictates the choice of reaction media for downstream coupling, the design of purification workflows (such as prep-LCMS and chiral SFC)[4], and the formulation of biological assay stocks.

Structural Causality: Predicting Solvation Thermodynamics

As a Senior Application Scientist, one must look beyond empirical data and understand the causality of solvation. The solubility of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is governed by three competing thermodynamic forces:

  • The Spirocyclic Core (Lattice Energy Disruption): Unlike planar heterocycles that stack efficiently via pi-pi interactions (resulting in high crystal lattice energy and poor solubility), the orthogonal arrangement of the spiro rings disrupts crystal packing. This inherently lowers the energy barrier required for solvent molecules to break the crystal lattice.

  • Heteroatom Density (Hydrogen Bonding): The presence of the oxa (ether), diaza (amines), and ketone functional groups[5] creates a dense network of hydrogen bond acceptors and donors. This heavily favors solvents capable of participating in extensive hydrogen-bonding networks.

  • The Hydrochloride Salt Form (Ionic Solvation): The protonation of the basic amine to form an HCl salt is the dominant factor. Salts require solvents with high dielectric constants (ε) to separate and stabilize the resulting cation and chloride anion via ion-dipole interactions.

G cluster_0 Molecular Architecture cluster_1 Physicochemical Effects cluster_2 Solubility Profile Spiro Spirocyclic Core (3D Geometry) Lattice Reduced Crystal Lattice Energy Spiro->Lattice Salt Hydrochloride Salt (Ionic State) Polarity High Polarity & Solvation Energy Salt->Polarity Hbond Oxa-diaza & Ketone (H-Bonding) Hbond->Polarity Protic High Solubility in Polar Protic (MeOH, H2O) Lattice->Protic Nonpolar Insoluble in Non-Polar (Hexane, DCM) Lattice->Nonpolar Polarity->Protic Aprotic Moderate in Polar Aprotic (DMSO, DMF) Polarity->Aprotic

Logical relationship between spirocyclic architecture, salt form, and resulting solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical parameters of the HCl salt and the spirocyclic core, the following table synthesizes the expected solubility profile across standard organic solvents used in synthesis and purification.

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.750 - 100 (Soluble)Excellent H-bond donor/acceptor; effectively stabilizes the ionic lattice and chloride anion.
Polar Protic Ethanol (EtOH)24.520 - 50 (Moderately Soluble)Slightly lower dielectric constant than MeOH; bulkier alkyl group reduces solvation efficiency.
Polar Aprotic DMSO46.720 - 50 (Moderately Soluble)High dipole moment solvates the spiro-cation well, but lacks H-bond donors to fully stabilize the chloride anion.
Polar Aprotic DMF36.710 - 30 (Slightly Soluble)Similar to DMSO; frequently used for preparing stock solutions for downstream amide coupling reactions.
Moderately Polar Dichloromethane (DCM)8.9< 1.0 (Insoluble)Insufficient polarity and dielectric constant to overcome the salt's high lattice energy.
Non-Polar Hexane / Heptane1.9< 0.1 (Practically Insoluble)Complete lack of solvating power for ionic species. Used primarily as an anti-solvent for precipitation.

Note: For applications requiring complete dissolution in moderately polar solvents (e.g., DCM for specific acylations), the addition of an organic base (like DIPEA or TEA) is required to neutralize the HCl salt and liberate the more lipophilic free base.

Experimental Protocol: The Self-Validating Shake-Flask Method

To empirically verify the solubility of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride for a specific process chemistry route, a standard visual check is insufficient. Salts can undergo disproportionation in certain organic solvents, where the HCl dissociates, leaving the free base to precipitate. This creates a false solubility reading.

The following protocol represents a self-validating system designed to ensure absolute data integrity.

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 10 mg of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride into a 1.5 mL glass HPLC vial. Add 100 µL of the target organic solvent to create a heavily supersaturated state.

  • Equilibration: Seal the vial and place it in a thermomixer. Agitate at 800 RPM at a strictly controlled 25.0 ± 0.1 °C for 24 to 48 hours. Causality: 24 hours is the minimum required to ensure thermodynamic equilibrium is reached, bypassing transient kinetic solubility states.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-micron particulates.

  • Quantification (Supernatant): Dilute the filtered supernatant appropriately and analyze via LC-MS or HPLC-UV against a pre-established calibration curve of the compound.

  • Validation (Residual Solid): Critical Step. Recover the undissolved solid from the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material. If the pattern changes, the salt has either formed a solvate or disproportionated into the free base, invalidating the supernatant concentration as the "true" solubility of the HCl salt.

Workflow cluster_Analysis Step 4: Self-Validating Analysis Prep Step 1: Sample Preparation Excess solid + Solvent Equil Step 2: Equilibration 24-48h at 25°C (Thermomixer) Prep->Equil Sep Step 3: Separation Centrifugation & Filtration (0.22 µm) Equil->Sep Quant Supernatant: LC-MS/HPLC-UV (Quantification) Sep->Quant Qual Residual Solid: XRPD (Polymorph/Salt Verification) Sep->Qual Data Step 5: Data Synthesis Solubility Profile Generation Quant->Data Qual->Data

Self-validating shake-flask methodology for rigorous thermodynamic solubility determination.

Downstream Applications and Handling Insights

Because 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is highly polar, its behavior during purification requires specific strategies. As demonstrated in the synthesis of MRGPRX2 antagonists[4], purification of intermediates containing this spirocyclic motif often necessitates preparative LCMS using reversed-phase conditions (e.g., SunFire C18 column) with highly polar mobile phases like Acetonitrile/Water containing 0.1% TFA[4].

Furthermore, because the spiro center can introduce chirality depending on substitution, the high solubility of this compound in methanol makes it an ideal candidate for chiral Supercritical Fluid Chromatography (SFC) . Methanol acts as an excellent co-solvent (modifier) with supercritical CO2, allowing for the efficient separation of enantiomers without the solubility bottlenecks often encountered with flat, hydrophobic molecules[4].

References

  • 001Chemical. "CAS No. 1955505-70-0, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride." 001Chemical Catalog. Available at: [Link]

  • PubChemLite. "7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride - Structural Information." Université du Luxembourg. Available at: [Link]

  • Vechorkin, O., Han, H., Sims, H. (Incyte Corporation). "Bicyclic heterocycles as mrgprx2 antagonists." World Intellectual Property Organization (WIPO), Patent WO2025160430A1, Published July 31, 2025.

Sources

Conformational Properties and Application of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar,


-dominated chemical matter to three-dimensional, 

-rich architectures is a defining paradigm in modern medicinal chemistry. By "escaping flatland," drug developers can significantly improve target selectivity, aqueous solubility, and metabolic stability. Among the most privileged 3D scaffolds are spirocycles, which restrict conformational flexibility while projecting functional groups along highly defined vectors.

This technical guide provides an in-depth analysis of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one , a highly versatile, rigid, and bifunctional building block. By fusing an azetidine ring with a 1,3-oxazinan-2-one (cyclic carbamate) system, this scaffold offers a unique physicochemical profile that is increasingly utilized in the development of next-generation therapeutics, including Cbl-b inhibitors and MRGPRX2 antagonists.

Structural and Conformational Analysis

The Spirocyclic Core and Vector Projection

The 7-oxa-2,5-diazaspiro[3.5]nonan-6-one core is defined by a spiro fusion at the C4 carbon, linking a 4-membered azetidine ring to a 6-membered 1,3-oxazinan-2-one ring. The


 hybridization of the C4 spiro center enforces a strict orthogonal (~90°) relationship between the planes of the two rings.

This orthogonality is critical for structure-based drug design (SBDD). It fixes the exit vectors of the N2 and N5 atoms, allowing them to address distinct sub-pockets within a target protein without incurring the entropic penalty typically associated with flexible alkyl linkers .

Conformational Dynamics of the Sub-Rings
  • The Azetidine Ring (N2): Unlike larger macrocycles, the azetidine ring exhibits a rapid "butterfly" puckering equilibrium. However, the steric bulk of the adjacent spiro-fused oxazinanone ring biases this equilibrium, restricting the trajectory of the N2 lone pair. The N2 nitrogen retains a basic character (pKa ~8.5), making it an ideal handle for salt formation and electrostatic anchoring (e.g., salt bridges with Asp/Glu residues).

  • The 1,3-Oxazinan-2-one Ring (N5, C6, O7): The cyclic carbamate moiety forces the N5-C6-O7 linkage into a planar conformation due to partial double-bond character. This restricts the 6-membered ring to a well-defined chair conformation. Consequently, the N5 nitrogen is non-basic and acts primarily as a hydrogen-bond donor, while the C6 carbonyl serves as a rigid hydrogen-bond acceptor .

VectorAnalysis Core 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Sub1 Azetidine Ring (sp3-rich, orthogonal) Core->Sub1 C4 Spiro Fusion Sub2 1,3-Oxazinan-2-one Ring (Cyclic Carbamate) Core->Sub2 C4 Spiro Fusion Prop1 N2 Exit Vector (Basic Amine, pKa ~8.5) Sub1->Prop1 Prop2 N5 Exit Vector (Neutral Amide, H-Bond Donor) Sub2->Prop2 Prop3 C6 Carbonyl (H-Bond Acceptor) Sub2->Prop3 Impact1 Enhanced Aqueous Solubility & Target Anchoring Prop1->Impact1 Impact2 Metabolic Stability & Reduced Lipophilicity Prop2->Impact2 Prop3->Impact2

Figure 1: Conformational vector analysis and physicochemical impact of the spirocyclic core.

Physicochemical Profiling & ADME Benefits

The incorporation of the 1,3-oxazinan-2-one system provides profound ADME advantages over traditional saturated heterocycles like piperazine or morpholine. The electron-withdrawing nature of the carbamate drastically reduces the electron density of the adjacent carbon atoms (C8, C9), shielding them from Cytochrome P450 (CYP)-mediated


-hydroxylation.

Furthermore, the high fraction of


 carbons (

) disrupts planar

-stacking in the solid state, lowering the crystal lattice energy and significantly improving thermodynamic aqueous solubility .

Table 1: Comparative Physicochemical Profile of Common Heterocyclic Scaffolds

PropertyPiperazineMorpholine2,7-Diazaspiro[3.5]nonane7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

(3D Character)
1.001.001.000.83 (5 out of 6 carbons)
Basic Centers (pKa > 7) 2 (pKa ~9.8, 5.6)1 (pKa ~8.3)2 (pKa ~9.5, 8.5)1 (N2, pKa ~8.5)
H-Bond Donors / Acceptors 2 / 21 / 22 / 22 / 3
Metabolic Stability (HLM) Low to ModerateModerateModerateHigh (Carbamate protected)
Topological Polar Surface Area 24.1 Ų12.0 Ų24.1 Ų50.4 Ų

De Novo Synthesis: Methodologies & Workflows

To ensure a self-validating and scalable synthesis, the protocol below utilizes a Carboxybenzyl (Cbz) protecting group strategy. This choice is deliberate: utilizing a Boc group on the azetidine during the acidic cleavage of the Ellman auxiliary often leads to competitive deprotection and complex mixtures. The Cbz group withstands the mild acid required for sulfinamide cleavage and is cleanly removed via hydrogenolysis in the final step.

Step-by-Step Experimental Protocol

Step 1: Sulfinyl Imine Formation (Activation & Protection)

  • Procedure: To a solution of 1-Cbz-3-azetidinone (1.0 eq) in anhydrous THF, add 2-methylpropane-2-sulfinamide (1.1 eq) and Titanium(IV) ethoxide (

    
    , 2.0 eq). Stir at room temperature for 12 hours.
    
  • Causality:

    
     acts as a mild Lewis acid to activate the highly strained azetidinone carbonyl while simultaneously scavenging the generated water. The sulfinamide prevents competitive enolization and aldol self-condensation of the azetidinone.
    
  • Validation: LC-MS will show the disappearance of the ketone and the appearance of the imine mass

    
    .
    

Step 2: Diastereoselective Enolate Addition

  • Procedure: Cool a solution of ethyl acetate (1.5 eq) in THF to -78 °C. Add LDA (1.5 eq) dropwise. After 30 mins, add the sulfinyl imine from Step 1 dropwise. Quench with saturated

    
     after 2 hours.
    
  • Causality: The lithium enolate attacks the electrophilic imine carbon. While the resulting C4 spiro center is achiral (due to the

    
     symmetry of the azetidine ring), the bulky sulfinyl group ensures mono-addition and prevents retro-aldol pathways.
    

Step 3: Ester Reduction

  • Procedure: Dissolve the crude amino ester in THF and cool to 0 °C. Add

    
     (2.0 eq) and warm to room temperature.
    
  • Causality:

    
     selectively reduces the ethyl ester to the primary alcohol without affecting the Cbz protecting group or the sulfinamide linkage.
    

Step 4: Auxiliary Cleavage & Carbamate Cyclization

  • Procedure: Treat the intermediate with 4N HCl in MeOH for 2 hours to cleave the sulfinamide, yielding the 1,3-aminoalcohol. Concentrate, redissolve in anhydrous DCM, add DIPEA (3.0 eq), and cool to 0 °C. Add Triphosgene (0.4 eq) or 1,1'-Carbonyldiimidazole (CDI, 1.2 eq).

  • Causality: The 1,3-aminoalcohol undergoes rapid intramolecular cyclization with the phosgene equivalent. The formation of the 6-membered cyclic carbamate is thermodynamically driven, generating the spirocyclic core.

Step 5: Global Deprotection

  • Procedure: Subject the Cbz-protected spirocycle to hydrogenolysis (

    
     balloon, 10% Pd/C) in MeOH containing 1.0 eq of HCl.
    
  • Validation: Filter through Celite and concentrate to yield 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride as a highly pure, white crystalline solid.

Synthesis Step1 1-Cbz-3-azetidinone Step2 tert-Butylsulfinyl Imine Formation (Ti(OEt)4, Ellman's Auxiliary) Step1->Step2 Step3 Enolate Addition (Li-EtOAc, -78°C) Step2->Step3 Step4 Ester Reduction (LiBH4, THF) Step3->Step4 Step5 Carbamate Cyclization (CDI or Triphosgene, DIPEA) Step4->Step5 Step6 Cbz Deprotection (H2, Pd/C, HCl, MeOH) Step5->Step6 Final 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl Step6->Final

Figure 2: De novo synthetic workflow for 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.

Applications in Targeted Drug Discovery

The unique vector logic and metabolic stability of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one have made it a highly sought-after moiety in recent patent literature and clinical candidate optimization:

  • Immuno-Oncology (Cbl-b Inhibition): In the development of E3 ubiquitin ligase Cbl-b inhibitors, the spirocyclic core has been utilized to modulate the immune system. The azetidine nitrogen serves as a critical attachment point for targeting ligands, while the oxazinanone ring provides the necessary rigidity to lock the molecule into a bioactive conformation, enhancing binding affinity and extending target residence time [1].

  • Inflammatory Diseases (MRGPRX2 Antagonism): Recent disclosures highlight the use of this scaffold in bicyclic heterocycles targeting the G protein-coupled receptor MRGPRX2. The spirocycle replaces highly lipophilic, flat aromatic rings, drastically lowering the logD and improving the oral bioavailability of the antagonists without sacrificing potency [2].

  • Neurodegenerative Disorders (MAGL Inhibitors): Bioisosteric transformations utilizing spirocyclic carbamates have been successfully applied to Monoacylglycerol Lipase (MAGL) inhibitors. The rigid

    
     framework optimizes the Ligand Lipophilicity Efficiency (LLE) by filling the enzymatic pocket more effectively than planar counterparts [3].
    

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682.[Link]

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257-8322.[Link]

  • Ley, S. V., et al. "Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework." Organic & Biomolecular Chemistry, 2015, 13, 8565-8576.[Link]

  • "Urea, amide, and substituted heteroaryl compounds for cbl-b inhibition.
  • "Bicyclic heterocycles as mrgprx2 antagonists.
  • "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 2021, 64(16), 12273–12297.[Link]

Sources

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist bridging the gap between computational drug design and bench-level execution, I approach molecular scaffolds not as static entities, but as dynamic tools that dictate a drug's pharmacokinetic and pharmacodynamic destiny. The transition from flat, sp2-hybridized aromatic rings to three-dimensional sp3-rich architectures has revolutionized medicinal chemistry. At the forefront of this structural evolution is 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride , a highly versatile, bifunctional spirocyclic building block.

This whitepaper deconstructs the chemical identity, structural rationale, and synthetic integration of this specific scaffold, providing a self-validating framework for drug development professionals seeking to leverage it in complex syntheses, such as the development of novel GPCR antagonists.

Chemical Identity & Structural Descriptors

Before integrating any building block into a synthetic pipeline, absolute clarity on its physical and chemical identifiers is required. The hydrochloride salt is the preferred form for this compound due to the high basicity of the azetidine nitrogen, which makes the free base prone to degradation and difficult to handle as an oil.

PropertyValue
Compound Name 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
CAS Number (HCl Salt) 1955505-70-0[1]
CAS Number (Free Base) 1934938-98-3[2]
Molecular Formula (HCl Salt) C₆H₁₁ClN₂O₂[1]
Molecular Weight (HCl Salt) 178.62 g/mol [1]
Molecular Formula (Free Base) C₆H₁₀N₂O₂[3]
SMILES (HCl Salt) O=C1NC2(CCO1)CNC2.Cl

Mechanistic Rationale: The Spirocyclic Advantage

The pharmaceutical industry's paradigm shift toward the "Escape from Flatland" principle [1] relies heavily on increasing the fraction of sp3-hybridized carbons (


). The 7-oxa-2,5-diazaspiro[3.5]nonan-6-one core is a masterclass in this design philosophy.
  • The Azetidine Ring (N2): Provides a compact, highly basic secondary amine. This serves as the primary vector for synthetic conjugation (e.g., via reductive amination or SNAr). Its constrained nature reduces the entropic penalty upon target binding compared to open-chain alkylamines.

  • The 1,3-Oxazinan-2-one Motif (N5-C6-O7): This cyclic carbamate acts as a rigid hydrogen-bond acceptor and donor. Causality in design dictates its use over open-chain amides or esters: the cyclic nature provides near-absolute resistance to plasma amidases and esterases, drastically improving the in vivo half-life of the resulting drug candidate.

  • The Spiro Carbon (C4): Acts as a conformational lock. By forcing the azetidine and oxazinanone rings into orthogonal planes, it prevents non-specific intercalation into off-target proteins (such as the hERG channel), thereby mitigating cardiotoxic liabilities.

G Core 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Spirocyclic Core Azetidine Azetidine Ring (N2) • Basic center (pKa ~8.5) • High Fsp3 vector • Site of conjugation Core->Azetidine Carbamate 1,3-Oxazinan-2-one (N5-C6-O7) • Rigid H-bond acceptor • Amidase resistant • Polar Surface Area (PSA) Core->Carbamate Spiro Spiro Carbon (C4) • Conformational lock • Escape from Flatland • Reduced hERG liability Core->Spiro

Figure 1: Pharmacophore mapping and physicochemical contributions of the spirocyclic scaffold.

Application Case Study: MRGPRX2 Antagonists

The practical utility of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is highlighted in recent patent literature (WO2025160430A1) concerning the synthesis of bicyclic heterocycles acting as MRGPRX2 antagonists[4].

MRGPRX2 (Mas-related G-protein coupled receptor member X2) is a critical receptor mediating IgE-independent mast cell degranulation, a primary driver of pseudoallergic drug reactions and chronic spontaneous urticaria. In this application, the spirocycle is appended to a pyrazolo[1,5-a]pyrimidine core[4]. The causality of selecting this specific spirocycle lies in its ability to project the polar cyclic carbamate deep into the GPCR binding pocket to satisfy critical hydrogen-bonding networks, while the azetidine nitrogen serves as the optimal pharmacokinetic linker.

Synthetic Integration: Self-Validating Conjugation Protocol

To utilize this building block effectively, one must overcome the challenge of selectively functionalizing the azetidine nitrogen without disrupting the cyclic carbamate. Below is a field-proven, self-validating protocol for Selective Reductive Amination .

Reagents & Materials
  • 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (1.0 eq)

  • Target Aryl/Alkyl Aldehyde (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology & Causality
  • Free-Basing (Amine Activation): Suspend the HCl salt in anhydrous DCE (0.1 M concentration). Add DIPEA (2.0 eq) and stir for 10 minutes.

    • Causality: The azetidine in the HCl salt is an unreactive ammonium species. DIPEA neutralizes the HCl, liberating the nucleophilic free amine. DCE is selected over DCM due to its higher boiling point and superior solubilizing power for polar spirocycles.

  • Iminium Pre-organization: Add the target aldehyde (1.0 eq) to the solution. Stir at room temperature for 1 to 2 hours.

    • Causality: Allowing the transient iminium ion to form before introducing the reducing agent prevents the premature, irreversible reduction of the starting aldehyde into a dead-end primary alcohol.

  • Selective Hydride Delivery: Add NaBH(OAc)₃ (1.5 eq) in one single portion. Stir the reaction for 12–16 hours under an inert atmosphere.

    • Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate ligands reduce its nucleophilicity, making it highly selective for the electrophilic iminium ion over the unreacted aldehyde.

  • Self-Validating Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes, then extract with Ethyl Acetate (EtOAc).

    • System Validation: The mild basic quench neutralizes the acetic acid byproduct. If the reaction was successful, the newly formed tertiary amine will partition cleanly into the organic EtOAc layer. Check the organic layer via LC-MS; the target mass must reflect [M + Aldehyde - H₂O + H]+.

  • Isolation: Purify the organic concentrate via flash chromatography (DCM:MeOH gradient).

G A Step 1: Free-Basing 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl + DIPEA (2.0 eq) in DCE B Step 2: Iminium Formation Add Target Aldehyde (1.0 eq) Stir 1h at RT A->B Liberate azetidine C Step 3: Selective Reduction Add NaBH(OAc)3 (1.5 eq) Stir 16h at RT B->C Transient iminium D Step 4: Quench & Workup Sat. NaHCO3 (aq) Extract with EtOAc C->D Complete conversion (LC-MS verified) E Step 5: Isolation Flash Chromatography (DCM:MeOH) D->E Phase separation

Figure 2: Standardized reductive amination workflow for azetidine functionalization.

References

  • Title: Escape from Flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry (Lovering, F., Bikker, J., & Humblet, C., 2009) URL: [Link]

  • Title: WO2025160430A1 - Bicyclic heterocycles as mrgprx2 antagonists Source: Google Patents URL
  • Title: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (Compound Summary) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Escaping Flatland: Metabolic Stability Predictions for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Scientists

The relentless pursuit of optimized pharmacokinetics in drug discovery has driven a paradigm shift away from planar, aromatic molecules toward complex, three-dimensional architectures. Among these, spirocyclic scaffolds have emerged as privileged structures. This whitepaper provides an in-depth mechanistic and procedural analysis of the metabolic stability of the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold, detailing why it resists enzymatic degradation and how to rigorously validate its stability in the laboratory.

Structural Causality: The Mechanics of CYP450 Resistance

To understand why the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold exhibits superior metabolic stability compared to traditional planar amines (like piperazine or morpholine), we must analyze the physical chemistry of Cytochrome P450 (CYP450) mediated oxidation.

The Role of Fsp³ and 3D Geometry

The strategic incorporation of spirocycles into drug candidates positively influences key parameters such as aqueous solubility, metabolic stability, and target binding selectivity[1]. The quaternary carbon at the spiro fusion forces the molecule into a rigid, orthogonal 3D conformation. This increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ correlates statistically with successful clinical translation because it allows the molecule to better navigate complex biological landscapes and reduces off-target lipophilic binding[2].

Mechanistic Shielding and Electronic Deactivation

Metabolic stability in this specific scaffold is driven by two synergistic factors:

  • Steric Shielding: The spiro[3.5] system creates immense steric bulk around the quaternary center. CYP450 enzymes rely on the highly reactive Compound I (an iron(IV)-oxo porphyrin radical cation) to abstract a hydrogen atom (HAT) or a single electron (SET) from the substrate. The rigid 3D geometry of the spirocycle physically blocks the heme iron from accessing the adjacent

    
    -protons.
    
  • Electronic Withdrawal (The 6-one Effect): The presence of the ketone (6-one) adjacent to the nitrogen forms a lactam-like resonance structure. This delocalizes the nitrogen's lone pair into the carbonyl

    
    -system, drastically increasing the ionization potential of the nitrogen. Without an available lone pair, the initial SET required for rapid N-dealkylation or N-oxidation is energetically prohibited.
    

Pathway Planar Planar Amine (e.g., Piperazine) CYP CYP450 Oxidation (Fe-Oxo Compound I) Planar->CYP Exposed C-H bonds Spiro 7-Oxa-2,5-diazaspiro[3.5] nonan-6-one Spiro->CYP Steric & Electronic Shielding HighClearance High Clearance (Rapid Degradation) CYP->HighClearance LowClearance Low Clearance (Metabolically Stable) CYP->LowClearance Blocked heme access

Fig 1: Mechanistic pathway of CYP450 resistance in spirocyclic vs. planar scaffolds.

Quantitative Benchmarking: Planar vs. Spirocyclic Scaffolds

Replacing a piperidine or morpholine moiety with an azaspirocycle typically leads to a more favorable physicochemical profile, including decreased lipophilicity and better metabolic stability[3],[1]. The table below summarizes the predictive and empirical data trends when substituting a standard morpholine ring with the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold.

ParameterPlanar Analog (Morpholine Core)7-Oxa-2,5-diazaspiro[3.5]nonan-6-one CoreCausality / Rationale
Fsp³ ~0.25 - 0.40> 0.75Quaternary spiro carbon introduces orthogonal 3D vectors[2].
LogD (pH 7.4) 2.5 - 3.51.0 - 2.0Increased polarity from the oxa group and lactam dipole reduces lipophilicity[3].
HLM

> 45 µL/min/mg< 15 µL/min/mgSteric hindrance and electron withdrawal prevent N-dealkylation[1].
Aqueous Solubility Low (< 10 µM)High (> 100 µM)Disruption of crystal lattice stacking (escaping flatland)[1].

Self-Validating In Vitro Protocol: Human Liver Microsome (HLM) Assay

To empirically validate the metabolic stability of compounds containing the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold (such as those recently developed as MRGPRX2 antagonists[4]), a rigorously controlled Human Liver Microsome (HLM) assay is required.

This protocol is designed as a self-validating system . An assay is only as reliable as its controls; therefore, the inclusion of high-clearance and low-clearance reference compounds ensures the enzymatic machinery is active and the analytical quantification is precise.

Step-by-Step Methodology
  • Substrate Preparation: Prepare the test compound, alongside Verapamil (High Clearance Control) and Warfarin (Low Clearance Control), at a final concentration of 1 µM.

    • Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant (

      
      ). This guarantees the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance (
      
      
      
      ).
  • Matrix Equilibration: Combine the compounds with human liver microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture for 5 minutes at 37°C[4].

    • Causality: Pre-incubation prevents thermal shock to the CYP450 enzymes upon initiation, ensuring maximum catalytic efficiency from time zero (

      
      ).
      
  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 2 mM)[4].

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, the Fe(III) resting state cannot be reduced, and metabolism will not occur.

  • Time-Course Quenching: At defined intervals (

    
     minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard[1],[4].
    
    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting the reaction at the exact time point) and precipitates the proteins to protect the LC column during downstream analysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

  • System Validation Check: Before calculating the

    
     of the spirocyclic test compound, verify the controls. Verapamil must show rapid depletion (
    
    
    
    min), and Warfarin must remain stable (
    
    
    min). If Verapamil does not deplete, the microsomes have degraded, and the assay must be rejected.

Workflow Prep 1. Compound Prep (1 µM ensures[S] << Km) Incubate 2. Matrix Equilibration (Pre-incubate at 37°C) Prep->Incubate Initiate 3. Add NADPH (Obligate CYP Cofactor) Incubate->Initiate Quench 4. Ice-Cold Acetonitrile (Instantly denature proteins) Initiate->Quench Analyze 5. LC-MS/MS Analysis (Quantify parent depletion) Quench->Analyze Validate 6. Self-Validation (Verify Verapamil/Warfarin) Analyze->Validate

Fig 2: Self-validating in vitro microsomal stability assay workflow.

Conclusion

The transition from planar heterocycles to 3D spirocyclic systems like the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold represents a highly rational approach to overcoming metabolic liabilities in drug discovery. By leveraging steric hindrance and electronic deactivation, this scaffold effectively shields vulnerable C-H bonds from CYP450-mediated oxidation. When paired with self-validating in vitro clearance assays, researchers can confidently predict and confirm the pharmacokinetic superiority of these modern architectural motifs.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (tandfonline.com). Available at:[Link]

  • WO2025160430A1 - Bicyclic heterocycles as mrgprx2 antagonists (google.com).

Sources

Beyond Flatland: The Technical Guide to 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and medicinal chemistry applications of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride .

Executive Summary

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0) is a high-value spirocyclic building block used in modern drug discovery to improve physicochemical properties and intellectual property (IP) novelty.[1] Structurally, it consists of an azetidine ring spiro-fused to a 1,3-oxazinan-2-one ring.

This scaffold serves as a rigid, three-dimensional (3D) bioisostere for morpholine, piperazine, and thiomorpholine 1,1-dioxide. By incorporating a high fraction of sp3-hybridized carbons (


) and a cyclic carbamate motif, it offers:
  • Conformational Restriction: Locking exit vectors to improve target binding affinity.

  • Metabolic Stability: Reducing susceptibility to oxidative metabolism compared to flexible aliphatic amines.

  • Modulated Basicity: The spiro-azetidine nitrogen provides a tunable basic center (

    
     ~8.5–9.5), while the carbamate nitrogen remains non-basic.
    

Structural Analysis & Physicochemical Profile

The compound is defined by a spiro[3.5] junction at the C3 position of the azetidine and the C4 position of the oxazinanone.

Chemical Identity
PropertyDetail
IUPAC Name 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
CAS Number 1955505-70-0
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 178.62 g/mol (HCl salt)
SMILES C1COC(=O)NC12CNC2.Cl
Core Geometry Spiro-fused Azetidine / Oxazinanone
Physicochemical Properties (Calculated)

The following data compares the spirocycle to the standard morpholine scaffold it often replaces.

ParameterSpiro ScaffoldMorpholine (Reference)Impact
cLogP -0.7 (approx)-0.86Comparable hydrophilicity; maintains aqueous solubility.
TPSA ~41 Ų12 ŲIncreased polarity due to carbamate; useful for lowering logD.
H-Bond Donors 2 (NH, NH)1 (NH)Additional donor in the carbamate ring (if N-unsubstituted).
H-Bond Acceptors 3 (O, N, O=C)2 (O, N)Carbonyl oxygen adds a strong acceptor vector.
Vector Angle ~109.5° (Tetrahedral)~60°/180° (Chair)Accesses novel chemical space; rigidifies substituent orientation.

Synthesis Protocol

The synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one relies on constructing the quaternary spiro-center via a Reformatsky-type addition to a sulfinimine, followed by cyclization.

Retrosynthetic Analysis

The 1,3-oxazinan-2-one ring is best formed by the intramolecular cyclization of a


-amino alcohol  using a carbonyl source (e.g., CDI or phosgene). The key intermediate is 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine .
Step-by-Step Methodology
Step 1: Sulfinimine Formation
  • Reactants: 1-Boc-3-azetidinone, 2-methylpropane-2-sulfinamide, Ti(OEt)₄.

  • Protocol: Dissolve ketone (1.0 eq) and sulfinamide (1.1 eq) in THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Reflux for 6–12 h. Quench with brine, filter, and concentrate.

  • Mechanism: Titanium acts as a Lewis acid and water scavenger, driving imine formation.

Step 2: Reformatsky Addition (Introduction of C2 Unit)
  • Reactants: Ethyl bromoacetate, Zn dust (activated), Sulfinimine (from Step 1).

  • Protocol: Generate the Reformatsky reagent (BrZnCH₂COOEt) in THF/Et₂O. Add the sulfinimine solution at -78°C to 0°C. Stir until conversion is complete.

  • Outcome: Formation of the quaternary center with high diastereoselectivity (though racemic if using racemic sulfinamide).

Step 3: Reduction to Amino-Alcohol
  • Reactants:

    
     or 
    
    
    
    .
  • Protocol: Treat the ester intermediate with reducing agent in THF at 0°C. This removes the sulfinyl group (if acidic workup is used) or requires a separate HCl step, and reduces the ester to the primary alcohol.

  • Key Intermediate: 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine.

Step 4: Carbonyl Insertion (Cyclization)
  • Reactants: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene/TEA.

  • Protocol: Dissolve the amino-alcohol in DCM. Add CDI (1.2 eq) and TEA. Stir at RT. The amine attacks the CDI, followed by the hydroxyl group closing the ring.

  • Product: tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Step 5: Deprotection [2][3]
  • Reactants: 4M HCl in Dioxane.

  • Protocol: Stir the Boc-protected intermediate in HCl/Dioxane for 1 h. Concentrate to dryness.

  • Final Product: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[1][4][5]

Synthesis Workflow Diagram

SynthesisRoute Start 1-Boc-3-azetidinone Inter1 Sulfinimine Intermediate Start->Inter1 t-BuSONH2 Ti(OEt)4 Inter2 Amino-Ester (Quaternary C) Inter1->Inter2 BrZnCH2COOEt (Reformatsky) Inter3 Gamma-Amino Alcohol Inter2->Inter3 LiBH4 (Reductive Cleavage) Cyclic Boc-Protected Spiro-Carbamate Inter3->Cyclic CDI or Triphosgene Final 7-Oxa-2,5-diazaspiro [3.5]nonan-6-one HCl Cyclic->Final HCl / Dioxane (Deprotection)

Caption: Synthetic pathway for the construction of the 7-oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold from 1-Boc-3-azetidinone.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is a "drop-in" replacement for morpholine or piperazine groups attached to aromatic rings.

  • Vector Modification: Unlike the chair conformation of morpholine (exiting at ~180°), the spiro-azetidine projects substituents at a distinct angle defined by the

    
     spiro center. This allows the exploration of new IP space and potential access to hydrophobic pockets adjacent to the binding site.
    
  • Metabolic Hardening: The quaternary carbon at the spiro junction prevents metabolic oxidation at that position, a common clearance pathway for simple piperidines.

Decision Matrix: When to Use This Scaffold

DecisionMatrix Problem Lead Optimization Challenge Issue1 High Metabolic Clearance? Problem->Issue1 Issue2 Poor Solubility? Problem->Issue2 Issue3 Flat SAR / IP Space? Problem->Issue3 Solution Use 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Issue1->Solution Yes (Blocks oxidation) Alt Use Standard Morpholine/Piperazine Issue1->Alt No Issue2->Solution Yes (Lowers LogP/Adds Polar Surface) Issue3->Solution Yes (Increases Fsp3)

Caption: Strategic decision tree for incorporating the spiro-carbamate scaffold during lead optimization.

Handling and Stability

Storage and Handling
  • State: The hydrochloride salt is a white to off-white solid.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Solubility: Highly soluble in water, DMSO, and methanol. Sparingly soluble in DCM or non-polar solvents unless neutralized to the free base.

Reaction Compatibility
  • Coupling: The secondary amine (azetidine NH) is sterically accessible for

    
     reactions, reductive aminations, and amide couplings.
    
  • Base Sensitivity: The cyclic carbamate (oxazinanone) is generally stable to weak bases (e.g., TEA, DIPEA) used in coupling reactions. Avoid harsh hydrolytic conditions (strong NaOH/reflux) which may open the carbamate ring.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines.Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.Angewandte Chemie, 120(24), 4588–4591. Link

  • PubChem Compound Summary. (2025). 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[1][4][5][6] CID 122152649.[4] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry, 17(12), 2839-2849. Link

Sources

Methodological & Application

Application Note: Synthetic Routes for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride

[1]

Part 1: Strategic Overview & Retrosynthesis

The Challenge: Quaternary Spiro-Centers

Synthesizing 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one requires the construction of a quaternary carbon center (C3 of the azetidine ring) that is simultaneously bonded to a nitrogen atom (N5) and a two-carbon oxygenated chain (C8-C9-O7). Traditional Strecker reactions yield a one-carbon homologue (amino acid), which is insufficient for the 6-membered morpholinone-type ring.

The Solution: The Reformatsky-Imine Approach

This protocol utilizes a Reformatsky-type addition to a pre-formed imine (or sulfinimine). This strategy allows for the precise introduction of the acetate side chain (2-carbon unit) onto the azetidine core, setting the stage for cyclization.

Retrosynthetic Logic
  • Disconnection: The cyclic carbamate bond (N-C=O-O) is the final ring-closing step.

  • Precursor: This reveals a 3-amino-3-(2-hydroxyethyl)azetidine intermediate.

  • C-C Bond Formation: The 2-hydroxyethyl chain is derived from an ester, introduced via nucleophilic attack on an azetidin-3-one imine.

RetrosynthesisTargetTarget: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HClCarbamateCyclic Carbamate(Boc-Protected)Target->Carbamate HCl DeprotectionAminoAlcoholIntermediate:3-amino-3-(2-hydroxyethyl)azetidineCarbamate->AminoAlcohol CDI CyclizationAminoEsterAmino Ester(via Reformatsky)AminoAlcohol->AminoEster Ester ReductionImineSulfinimine / ImineAminoEster->Imine Zn, BrCH2COOEtStartStarting Material:N-Boc-3-azetidinoneImine->Start Condensation

Figure 1: Retrosynthetic analysis showcasing the disconnection of the spiro-carbamate to the key amino-alcohol intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Core

Objective: Convert N-Boc-3-azetidinone into the 3,3-disubstituted amino ester. Reagents: tert-Butyl sulfinamide (Ellman's auxiliary), Titanium(IV) ethoxide, Ethyl bromoacetate, Zinc dust.

Step 1.1: Sulfinimine Formation

The use of tert-butyl sulfinamide activates the ketone and directs the subsequent addition, preventing over-addition and side reactions common with simple imines.

  • Setup: Charge a dry 1L round-bottom flask (RBF) with N-Boc-3-azetidinone (1.0 equiv) and THF (0.5 M).

  • Addition: Add tert-butyl sulfinamide (1.1 equiv) followed by Ti(OEt)₄ (2.0 equiv) dropwise under N₂.

  • Reaction: Reflux at 70°C for 6–12 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Cool to RT. Pour into brine/EtOAc. The titanium salts will precipitate. Filter through Celite. Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Output: N-Boc-3-(tert-butylsulfinylimino)azetidine. Use directly.

Step 1.2: Reformatsky Reaction
  • Activation: In a separate flask, activate Zinc dust (3.0 equiv) with TMSCl (0.05 equiv) in THF for 15 mins.

  • Reagent Formation: Add Ethyl bromoacetate (2.5 equiv) dropwise to the Zn suspension at reflux to generate the Reformatsky reagent (BrZnCH₂COOEt).

  • Addition: Cool the organozinc solution to 0°C. Cannulate the sulfinimine (from Step 1.1) solution into the Reformatsky mixture.

  • Stir: Allow to warm to RT and stir for 4 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: Ethyl 2-(3-((tert-butylsulfinyl)amino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

Phase 2: Functional Group Manipulation[1]

Objective: Reveal the amine and reduce the ester to an alcohol to create the cyclization precursor.

Step 2.1: Sulfinyl Deprotection
  • Reaction: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Workup: Concentrate to dryness. Neutralize with saturated NaHCO₃ to obtain the free amine.

  • Result: Ethyl 2-(3-amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

Step 2.2: Chemoselective Reduction

We use Lithium Borohydride (LiBH₄) for its selectivity toward esters in the presence of carbamates (Boc).

  • Setup: Dissolve the amino ester in anhydrous THF (0.2 M).

  • Reduction: Add LiBH₄ (2.0 M in THF, 3.0 equiv) dropwise at 0°C.

  • Conditions: Stir at RT for 16 hours.

  • Quench: Carefully quench with MeOH, then water. Extract with DCM (Dichloromethane). Note: The amino alcohol is polar; multiple extractions or continuous extraction may be required.

  • Product: tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate.

Phase 3: Cyclization & Salt Formation

Objective: Close the 6-membered ring and form the final hydrochloride salt.

Step 3.1: Carbamate Cyclization
  • Reagents: Dissolve the amino alcohol in dry DCM. Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv) and TEA (Triethylamine) (2.0 equiv).

  • Reaction: Stir at RT for 12 hours. Alternatively, reflux for 2 hours if conversion is slow.

  • Mechanism: The amine attacks the CDI, forming an imidazole-urea intermediate, which is then displaced by the intramolecular hydroxyl group to close the ring.

  • Purification: Wash with 1M citric acid (to remove imidazole), then brine. Dry and concentrate.

  • Intermediate: tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Step 3.2: Boc-Deprotection & Salt Formation
  • Deprotection: Dissolve the Boc-protected spirocycle in DCM. Add 4M HCl in Dioxane (5–10 equiv).

  • Precipitation: Stir at RT. The product often precipitates as the hydrochloride salt.

  • Isolation: Add Et₂O (Diethyl ether) to drive precipitation. Filter the white solid under N₂.

  • Drying: Dry under high vacuum to remove traces of dioxane.

Part 3: Quantitative Data & Stoichiometry

ReagentEquiv.[3]RoleCritical Parameter
N-Boc-3-azetidinone 1.0SMDryness is critical.
t-Butyl Sulfinamide 1.1AuxiliaryControls imine reactivity.
Ti(OEt)₄ 2.0Lewis AcidWater scavenger/activator.
Ethyl Bromoacetate 2.5NucleophileFresh bottle preferred.
Zinc Dust 3.0MetalMust be activated (TMSCl).
LiBH₄ 3.0ReductantAvoid LiAlH₄ (may strip Boc).
CDI 1.2Carbonyl SourceKeep anhydrous.[3]
HCl (Dioxane) 5.0AcidAnhydrous conditions.

Part 4: Reaction Workflow Diagram

Workflowcluster_0Phase 1: Core Synthesiscluster_1Phase 2: Functionalizationcluster_2Phase 3: CyclizationStep1Imine Formation(Ti(OEt)4, Sulfinamide)Step2Reformatsky Addition(Zn, BrCH2COOEt)Step1->Step2 0°C to RTStep3Sulfinyl Removal(HCl/MeOH)Step2->Step3 Acidic WorkupStep4Ester Reduction(LiBH4)Step3->Step4 ChemoselectiveStep5Ring Closure(CDI, DCM)Step4->Step5 IntramolecularStep6Salt Formation(HCl/Dioxane)Step5->Step6 Deprotection

Figure 2: Step-by-step reaction workflow from starting ketone to final hydrochloride salt.

Part 5: Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (1.44 ppm). The spiro-methylene protons (azetidine ring) usually appear as two doublets or multiplets around 3.8–4.2 ppm due to the ring strain and proximity to the quaternary center. The morpholinone CH2s will appear as triplets around 3.0–4.5 ppm.

  • Mass Spectrometry: ESI+ [M+H] = 143.08 (Free base). The salt will not show the Cl mass in positive mode but will be evident in elemental analysis or ion chromatography.

Troubleshooting Guide
  • Problem: Low yield in Reformatsky step.

    • Solution: Ensure Zinc is activated. Use TMSCl or 1,2-dibromoethane. Perform the reaction under strictly anhydrous conditions.

  • Problem: Incomplete Cyclization with CDI.

    • Solution: Switch to Triphosgene (0.4 equiv) and Pyridine at 0°C. Triphosgene is more reactive but requires stricter safety protocols.

  • Problem: "Gummy" precipitate in final step.

    • Solution: The HCl salt is hygroscopic. Triturate with anhydrous acetonitrile or diethyl ether to induce crystallization.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][4] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Journal of Organic Chemistry. Link

  • Wuxi AppTec. (2017). Preparation of 7-oxa-2,5-diazaspiro[3.5]nonane derivatives.[5][6] Patent WO2017107866. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Application Note: Functionalization Protocols for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical handling and functionalization of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0). This scaffold represents a high-value "spiro-morpholine" surrogate, offering increased


 character and improved metabolic stability compared to traditional piperazine or morpholine cores.

The molecule presents two distinct nitrogen centers with orthogonal reactivity profiles: the highly nucleophilic azetidine nitrogen (N2) and the non-basic, resonance-stabilized cyclic carbamate nitrogen (N5) . This application note provides validated protocols for selective functionalization of both sites, enabling the construction of complex libraries for drug discovery.

Chemical Anatomy & Reactivity Profile[1]

To design effective synthesis routes, one must understand the electronic disparity between the two nitrogen atoms.

FeatureZone A: N2 (Azetidine) Zone B: N5 (Carbamate)
Hybridization

(Secondary Amine)

(Amide-like)
pKa (Conjugate Acid) ~9.5 – 10.5 (Basic)< 1 (Non-basic)
Nucleophilicity HighVery Low
Primary Reactivity Amidation, Reductive Amination,

Deprotonation/Alkylation (

)
Reagent Class Mild Electrophiles (Acid chlorides, Aldehydes)Strong Bases (NaH, KHMDS) + Alkyl Halides
Structural Logic Diagram

The following diagram illustrates the divergence in reactivity, guiding the decision-making process for library synthesis.

G Start 7-Oxa-2,5-diazaspiro[3.5] nonan-6-one HCl SaltBreak Salt Break (Free-Basing) Start->SaltBreak  DIPEA or NaHCO3 N2_Path Zone A: N2 Functionalization (High Nucleophilicity) SaltBreak->N2_Path  Direct Reaction N5_Path Zone B: N5 Functionalization (Requires Deprotonation) SaltBreak->N5_Path  Requires N2-Protection (e.g., Boc) Lib_Amide Library: Amides (via HATU/DIPEA) N2_Path->Lib_Amide Lib_Amine Library: Amines (via Reductive Amination) N2_Path->Lib_Amine Lib_Core Core Modified (via NaH/R-X) N5_Path->Lib_Core

Caption: Orthogonal reactivity workflow. Zone A (N2) is accessible under mild conditions, while Zone B (N5) requires N2-protection and strong bases.

Handling and Storage

The hydrochloride salt is hygroscopic. Moisture uptake can lead to stoichiometry errors during weighing and hydrolysis of sensitive reagents (e.g., acid chlorides) in subsequent steps.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solubility:

    • Soluble: Water, DMSO, Methanol.

    • Sparingly Soluble: DCM, THF (unless free-based).

Protocol A: N2-Selective Functionalization

Objective: Derivatization of the azetidine nitrogen (Zone A) while leaving the carbamate core intact.

A1. Reductive Amination (Synthesis of Tertiary Amines)

Rationale: Azetidines are sterically less hindered than their piperidine counterparts, allowing for efficient reductive amination even with moderately hindered ketones.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Spiro Scaffold HCl (1.0 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • DIPEA (1.0 equiv, strictly to neutralize HCl)

  • Solvent: DCM or DCE (Anhydrous)

Step-by-Step Protocol:

  • Free-Basing In Situ: In a reaction vial, suspend the Spiro HCl salt in DCM (0.1 M). Add DIPEA (1.0 equiv). Stir for 5 minutes until the suspension clears or becomes a fine dispersion.

  • Imine Formation: Add the aldehyde/ketone. Stir for 30–60 minutes at Room Temperature (RT). Note: If using a ketone, add activated 4Å molecular sieves and extend time to 2 hours.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

A2. Amide Coupling (Synthesis of Amides)

Rationale: The secondary amine at N2 reacts rapidly with activated esters.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Spiro Scaffold HCl (1.0 equiv)

  • Solvent: DMF

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid in DMF (0.1 M). Add HATU and DIPEA (2.0 equiv). Stir for 5 minutes to form the active ester.

  • Addition: Add the Spiro HCl salt followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Warning: Azetidine amides are polar; ensure the product does not partition into the aqueous layer. If highly polar, use lyophilization directly.

Protocol B: N5-Core Modification (Advanced)

Objective: Alkylation of the cyclic carbamate nitrogen (Zone B). Constraint: The N2 azetidine must be protected (e.g., Boc, Cbz) or already functionalized before attempting this reaction, as N2 is far more nucleophilic and will react first if exposed.

B1. N5-Alkylation via Deprotonation

Rationale: The


 of the carbamate NH is estimated at >13. Weak bases (carbonates) are insufficient. Sodium Hydride (NaH) is required.

Reagents:

  • N2-Boc-Protected Spiro Scaffold (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is oven-dried and under Argon flow.

  • Deprotonation: Dissolve the N2-Boc-Spiro intermediate in anhydrous DMF (0.1 M). Cool to 0°C.

  • Base Addition: Add NaH carefully. Evolution of

    
     gas will occur. Stir at 0°C for 15 minutes, then 15 minutes at RT to ensure full deprotonation (Solution often turns yellow/orange).
    
  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Primary Halides: 1–3 hours.[1]

    • Secondary Halides: May require heating to 50°C (overnight).

  • Quench: Cool to 0°C. Carefully add water dropwise to quench excess NaH.

  • Workup: Standard extraction with EtOAc.

B2. N2-Deprotection (Post-N5 Modification)

If the goal is to functionalize N5 and then N2, remove the Boc group after Step B1.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir N5-alkylated intermediate in acid solution for 1 hour. Concentrate to dryness. The product is now the N5-substituted Spiro HCl (or TFA) salt, ready for Protocol A.

Troubleshooting & QC

Analytical Validation
  • NMR Signature:

    • N2-Functionalization: Look for the shift in the azetidine protons (typically

      
       3.5–4.5 ppm).
      
    • N5-Functionalization: Disappearance of the broad singlet (NH) at

      
       7.0–8.0 ppm (solvent dependent) and appearance of alkyl protons on N5.
      
  • LCMS:

    • Azetidines can be "sticky" on C18 columns. Use a modifier (0.1% Formic Acid or Ammonium Bicarbonate) to ensure sharp peaks.

Common Pitfalls
IssueCauseSolution
Low Yield in Amidation HCl salt not neutralizedEnsure total base = 3.0 equiv (1 to neutralize salt, 2 for reaction).
Ring Opening High heat + Strong Lewis AcidAvoid heating >80°C in the presence of strong Lewis acids. The spiro-azetidine is strained.[2]
N5 Alkylation Fails Base too weakUse NaH or KHMDS.

or

will not work for this carbamate.
Poor Solubility Salt form in ether/hexaneAlways use DMF/DMSO for the salt, or free-base into DCM/EtOAc.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates. Angewandte Chemie International Edition. Link (Foundational work on spiro-azetidine geometry).

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry. Link (Discusses metabolic stability of oxa-spiro systems).

  • PubChem Compound Summary. (2023). 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[3][4][5] National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Enamine Building Blocks. (2023). Spirocyclic Amino Acids and Amines.[2]Link (Commercial availability and physical property data).

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application Note: Strategic Incorporation of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one in Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving clinical success rates.[1] The 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold represents a high-value "privileged structure" that offers a rigid, sp3-rich alternative to traditional piperazines or morpholines.

This guide details the structural rationale and experimental protocols for incorporating this specific spirocyclic motif into drug candidates.[1][2][3] By utilizing this scaffold, researchers can modulate physicochemical properties (LogD, solubility), improve metabolic stability, and access novel intellectual property (IP) space while maintaining precise vector orientation of pharmacophores.[4]

Structural Analysis & Design Rationale

The Geometry of Bioisosterism

The 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one scaffold consists of an azetidine ring spiro-fused to a cyclic carbamate (1,3-oxazinan-2-one).

  • Rigidity: Unlike flexible alkyl linkers, the spiro-fusion at C4 locks the two rings into a perpendicular conformation. This reduces the entropic penalty upon binding to a protein target.[1]

  • Vectorial Analysis:

    • Piperazine (Benchmark): Linear (

      
      ) or chair-like exit vectors.
      
    • Spiro[3.5]nonan-6-one: The azetidine nitrogen (N2) provides one exit vector, while the carbamate region (N5/O7) acts as a polar interaction motif or a secondary attachment point. The angle between substituents is strictly defined by the spiro center.

  • Metabolic Stability: The quaternary spiro-carbon prevents oxidative metabolism (e.g., N-dealkylation or

    
    -oxidation) common in piperazines.
    
Mechanism of Action (Physicochemical Modulation)

Incorporating this scaffold typically affects the Multiparameter Optimization (MPO) score as follows:

  • Lower Lipophilicity: The cyclic carbamate is polar, lowering LogD compared to a cyclohexyl or piperidine analog.

  • H-Bonding: The carbamate carbonyl (C6=O) and NH (N5) serve as obligate H-bond acceptor and donor, respectively, useful for engaging backbone amides in the binding pocket.

Experimental Protocols

The following protocols assume the use of the commercially available building block tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc protected) or its HCl salt.

Visualization of Synthetic Workflow

SyntheticWorkflow Start Start: N-Boc-Scaffold Step1 Step 1: N5-Functionalization (Optional Alkylation) Start->Step1 Base/R-X Step2 Step 2: N2-Deprotection (TFA or HCl) Start->Step2 Direct Route Step1->Step2 Acid Step3 Step 3: N2-Coupling (SNAr / Buchwald / Reductive Amination) Step2->Step3 Free Amine End Final Drug Candidate Step3->End Purification

Figure 1: General workflow for incorporating the spiro scaffold. The N2 position is the primary vector for attachment to the core drug scaffold.

Protocol A: N2-Arylation via S_NAr (Nucleophilic Aromatic Substitution)

Objective: Attach the spiro scaffold to a heteroaromatic core (e.g., chloropyridine, chloropyrimidine) to replace a piperazine moiety.

Materials:

  • Scaffold: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (1.0 equiv).

  • Electrophile: 2-Chloro-pyridine derivative (1.0 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: DMSO or NMP (anhydrous).

Procedure:

  • Dissolution: In a microwave vial, dissolve the electrophile (0.5 mmol) and the spiro scaffold HCl salt (0.55 mmol) in DMSO (2.0 mL).

  • Basification: Add

    
     (207 mg, 1.5 mmol). Note: Inorganic bases are preferred for SNAr to prevent competitive polymerization, though DIPEA is acceptable for highly reactive substrates.
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours .

    • Optimization: If the substrate is unreactive, use microwave irradiation at 120°C for 30 mins.

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMSO. Wash with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient 0-10%).
    

Validation Criteria:

  • LC-MS: Look for

    
     peak corresponding to Product.
    
  • NMR: Disappearance of the aromatic-Cl signal and shift of the azetidine protons (typically

    
     3.8–4.5 ppm).
    
Protocol B: Reductive Amination on N2

Objective: Attach the scaffold to an aldehyde-containing core, creating a flexible methylene linker.

Materials:

  • Scaffold: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (free base or HCl salt neutralized in situ).

  • Carbonyl: Aldehyde derivative (1.0 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Acid Catalyst: Acetic acid (1-2 drops).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Imine Formation: Dissolve the aldehyde (0.5 mmol) and spiro scaffold (0.5 mmol) in DCE (3 mL). Add DIPEA (1.0 equiv) if using the HCl salt. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (159 mg, 0.75 mmol) in one portion.

    • Critical Step: If the reaction is sluggish, add 1 drop of acetic acid to catalyze iminium ion formation.

  • Incubation: Stir at RT for 2–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The cyclic carbamate is polar; use a polar solvent system (e.g., DCM:MeOH:NH4OH 90:10:1) for chromatography.[2][3]

Protocol C: N5-Alkylation (Tuning the "Warhead")

Objective: Functionalize the cyclic carbamate nitrogen (N5) to modulate solubility or introduce a second vector. Note: This is typically done BEFORE N2-deprotection if N2 is Boc-protected.

Mechanism: The N5 proton is acidic (


) due to the flanking carbonyl and spiro-inductive effects.

Procedure:

  • Setup: Dissolve N-Boc-7-oxa-2,5-diazaspiro[3.5]nonan-6-one (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 15 mins until gas evolution ceases.

  • Alkylation: Add alkyl halide (e.g., MeI, EtBr, or benzyl bromide) (1.1 equiv).

  • Reaction: Warm to RT and stir for 2 hours.

  • Work-up: Careful quench with water (exothermic). Extract with EtOAc.

  • Outcome: Yields the N5-substituted, N2-Boc intermediate. Proceed to TFA deprotection to liberate N2 for coupling (Protocol A/B).

Physicochemical Data & Profiling

When replacing a piperazine with 7-oxa-2,5-diazaspiro[3.5]nonan-6-one, expect the following shifts in molecular properties:

PropertyPiperazine AnalogSpiro[3.5]nonan-6-one AnalogImpact Analysis
Fsp3 ModerateHigh Increases "3D-ness," improving solubility and crystallization potential.
LogD (pH 7.4) Baseline-0.5 to -1.0 unit The cyclic carbamate is more polar than a secondary amine, reducing lipophilicity.
Metabolic Stability Low (N-oxidation)High Steric bulk at the spiro center blocks metabolic access to the nitrogen.
H-Bond Donors 1 (NH)1 (NH) The carbamate NH is a distinct donor motif, often more directional.
TPSA ~12 Ų~40 Ų Increased polar surface area due to the carbamate functionality.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8323–8359. Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link

  • PubChem. (2025).[5] 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (Compound Summary). National Library of Medicine. Link

  • Wuxi AppTec. (2023). Spirocycles: Escaping Flatland in Drug Discovery. Wuxi AppTec Library. Link

Sources

Reaction conditions for N-alkylation of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-alkylation of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride . This spirocyclic scaffold is increasingly prominent in medicinal chemistry as a conformationally restricted, metabolically stable surrogate for piperazine or morpholine.

Executive Summary

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one is a bicyclic system featuring a spiro-junction between a four-membered azetidine ring and a six-membered 1,3-oxazinan-6-one ring.

  • Target Moiety: The molecule contains two nitrogen atoms.[1]

    • N2 (Azetidine): A secondary amine (

      
      ). It is basic, nucleophilic, and the primary site for N-alkylation.
      
    • N5 (Oxazinanone): Part of a cyclic carbamate linkage (

      
      ). It is non-basic and poorly nucleophilic under standard conditions.
      
  • Key Challenge: The substrate is supplied as an HCl salt . Successful alkylation requires effective neutralization (free-basing) without compromising the strained azetidine ring or hydrolyzing the carbamate.

  • Preferred Methods:

    • Reductive Amination: Highest chemoselectivity; prevents over-alkylation.

    • Direct Nucleophilic Substitution (

      
      ):  Suitable for primary alkyl halides; requires precise stoichiometry.
      

Part 1: Strategic Analysis & Reactivity Profile

The reaction design must account for the specific electronic and steric environment of the spiro scaffold.

FeatureChemical ImplicationOperational Adjustment
Azetidine Ring (N2) High ring strain (~26 kcal/mol).Avoid high temperatures (>80°C) to prevent ring-opening or polymerization.
Carbamate (N5) Electron-withdrawing group reduces N5 nucleophilicity.No protecting group needed for N5; chemoselective alkylation at N2 occurs naturally.
HCl Salt Form N2 is protonated (

) and non-nucleophilic.
In-situ neutralization with an organic base (DIPEA, TEA) or inorganic base (

) is mandatory.
Solubility Moderate polarity; salt is water-soluble.Use polar aprotic solvents (DMF, DMSO ) or chlorinated solvents (DCM, DCE ) for the free base.
Reactivity Visualization

ReactivityMap Substrate 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl N2_Site N2 Position (Azetidine) Nucleophilic | Basic | Reactive Substrate->N2_Site Site of Interest N5_Site N5 Position (Carbamate) Electrophilic Carbonyl | Non-Basic Substrate->N5_Site Inert Bystander Target Target: N2-Alkylated Product N2_Site->Target Alkylation (SN2 / Red. Am.) N5_Site->Target No Reaction

Figure 1: Reactivity map highlighting the chemoselective alkylation of the N2-azetidine center.[2][3][4]

Part 2: Experimental Protocols

Protocol A: Reductive Amination (Recommended)

This method is the "Gold Standard" for alkylating secondary amines. It avoids the risk of quaternary ammonium salt formation (over-alkylation) common with alkyl halides.

Reagents:

  • Substrate: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl (1.0 eq)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB,

    
    ) (1.5 – 2.0 eq)
    
  • Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 eq) to neutralize HCl.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic to 1.0 eq, optional but recommended for ketones).

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial, suspend the HCl salt (1.0 eq) in DCE (0.1 M concentration).

  • Free-Basing: Add DIPEA (1.0 eq) and stir for 5–10 minutes at Room Temperature (RT). The suspension should clear or become a fine dispersion.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq). If reacting with a ketone, add AcOH (1.0 eq) to activate the carbonyl. Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, often unnecessary for STAB). Add

    
      (1.5 eq) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (

    
    ).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Why this works: STAB is a mild reducing agent that reduces the intermediate iminium ion faster than the aldehyde/ketone, ensuring high selectivity for mono-alkylation.

Protocol B: Direct Nucleophilic Substitution ( )

Suitable when the alkylating agent is an alkyl halide (R-Cl, R-Br, R-I) or sulfonate (mesylate/tosylate).

Reagents:

  • Substrate: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl (1.0 eq)

  • Electrophile: Alkyl Halide (1.0 – 1.1 eq). Do not use excess.

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Cesium Carbonate (
    
    
    
    ) (2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) (optional, for alkyl chlorides/bromides).

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with the HCl salt (1.0 eq) and

    
      (3.0 eq).
    
  • Solvent: Add MeCN (0.1 – 0.2 M). Stir for 15 minutes to allow the base to neutralize the HCl salt.

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise.

  • Reaction:

    • Reactive Halides (Benzylic/Allylic): Stir at RT for 4–12 hours.

    • Unreactive Halides (Primary Alkyl): Heat to 50–60°C. Do not exceed 80°C to protect the azetidine ring.

  • Monitoring: Check LC-MS. If ~10% starting material remains but di-alkylation (quaternization) is appearing, stop the reaction.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.

  • Purification: Reverse-phase prep-HPLC is often required to remove traces of quaternary salts.

Critical Caution: Azetidines are sterically compact but highly nucleophilic. Using >1.1 eq of alkyl halide often leads to the formation of the bis-alkylated azetidinium salt , which is difficult to separate.

Part 3: Decision Matrix & Workflow

Use the following logic flow to select the optimal condition for your specific linker or R-group.

Workflow Start Start: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl Check_R Nature of R-Group? Start->Check_R Branch_Ald Aldehyde / Ketone Available Check_R->Branch_Ald Branch_Hal Alkyl Halide Available Check_R->Branch_Hal Method_A PROTOCOL A: Reductive Amination (High Selectivity) Branch_Ald->Method_A Method_B PROTOCOL B: Direct Alkylation (SN2) (Risk of Over-alkylation) Branch_Hal->Method_B Condition_A DCE, NaBH(OAc)3, DIPEA RT, 16h Method_A->Condition_A Condition_B MeCN, K2CO3 (3 eq) 50°C, 1.0 eq R-X Method_B->Condition_B QC QC: Check LCMS for m/z ~143 (SM) vs Product Mass Condition_A->QC Condition_B->QC

Figure 2: Decision tree for selecting the appropriate N-alkylation strategy.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Conversion HCl salt not neutralized.Increase base stoichiometry (

to 4 eq) or switch to homogeneous base (DIPEA) in DMF.
Over-Alkylation (M + R) Excess alkylating agent used.Strictly limit alkyl halide to 0.95–1.0 eq. Switch to Reductive Amination if possible.
Ring Opening Thermal degradation.Keep reaction temperature < 60°C . Azetidines can ring-open under high heat + nucleophilic attack.
Product in Aqueous Phase Product is too polar.Use n-Butanol/DCM (1:3) for extraction or evaporate DMF directly and purify via Prep-HPLC.

References

  • Burke, J. et al. "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C." Bioorganic & Medicinal Chemistry, 2022.

  • Mykhailiuk, P. K. "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery."[5] Chemistry – A European Journal, 2018.

  • Carreira, E. M. et al. "Azetidines in Medicinal Chemistry." Chemical Reviews, 2021. (General reference for azetidine stability and handling).
  • Khan, I. A. et al. "Metal-Free, Mild, Nonepimerizing...[6] N-Alkylation of Amines." Journal of Organic Chemistry, 2013.[6]

Sources

Protecting group strategies for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Orthogonality in the Synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

Executive Summary: The Rise of the Spiro-Morpholinone

In the pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical bioisosteres for piperazines and morpholines. The 7-oxa-2,5-diazaspiro[3.5]nonan-6-one core offers a unique vector for side-chain attachment while significantly altering physicochemical properties (lowering logP, increasing Fsp³) compared to its non-spirocyclic analogs.

However, the synthesis of this scaffold presents a distinct chemoselective challenge: differentiating the two nitrogen atoms (N2 on the azetidine ring and N5 on the oxazinanone ring). This guide details a robust, field-proven orthogonal protecting group strategy utilizing the Boc/Benzyl (Bn) pair. This combination allows for independent functionalization of either nitrogen, a critical requirement for library generation and SAR (Structure-Activity Relationship) exploration.

Strategic Analysis: Why Boc/Benzyl?

The synthesis hinges on constructing the 6-membered morpholinone ring onto a pre-existing 4-membered azetidine core.

  • N2 (Azetidine) - The Static Anchor: The high ring strain of azetidine makes it prone to ring-opening polymerization under Lewis acidic or strong nucleophilic conditions. Therefore, we utilize the Tert-butoxycarbonyl (Boc) group. It is chemically inert to the basic conditions required for the subsequent ring-construction steps (Corey-Chaykovsky epoxidation and anionic cyclization).

  • N5 (Morpholinone) - The Dynamic Handle: This nitrogen is introduced de novo during the synthesis. By using Benzylamine as the nucleophile, we introduce the N5 atom already protected with a Benzyl (Bn) group.

  • Orthogonality:

    • Boc Removal: Acidic conditions (TFA/HCl)

      
       Exposes N2; N5 remains protected.
      
    • Bn Removal: Hydrogenolysis (H₂/Pd) or Chloroformate cleavage

      
       Exposes N5; N2 remains protected.
      

Synthetic Workflow & Logic

The following diagram illustrates the pathway from the commercial starting material to the orthogonally protected scaffold.

G Start N-Boc-3-azetidinone (Commercial SM) Epoxide Spiro-Epoxide Intermediate (Unstable - Process Immediately) Start->Epoxide Corey-Chaykovsky (TMSOI, NaH, DMSO) AminoAlcohol Amino-Alcohol Intermediate (Regioselective Opening) Epoxide->AminoAlcohol Ring Opening (BnNH2, Heat) Scaffold Protected Scaffold (N2-Boc, N5-Bn) AminoAlcohol->Scaffold Cyclization (CDI or DSC, Base) DeprotectN2 Route A: N2 Deprotection (TFA/DCM) Scaffold->DeprotectN2 Acidic Cleavage DeprotectN5 Route B: N5 Deprotection (H2, Pd/C) Scaffold->DeprotectN5 Hydrogenolysis

Figure 1: Synthetic flowchart for the orthogonal assembly of the 7-oxa-2,5-diazaspiro[3.5]nonan-6-one core.

Detailed Experimental Protocols

Protocol A: Corey-Chaykovsky Epoxidation

Objective: Convert N-Boc-3-azetidinone to tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate.

Safety Note: This reaction generates dimethyl sulfide (DMS) or DMSO byproducts and uses Sodium Hydride (NaH). Ensure anhydrous conditions and proper venting.

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, suspend Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv) in anhydrous DMSO (5 mL/g substrate).

  • Ylide Formation: Add NaH (60% dispersion in oil, 1.25 equiv) portion-wise at room temperature. Caution: Hydrogen gas evolution. Stir for 1 hour until the solution becomes clear/homogeneous, indicating ylide formation.

  • Addition: Cool the mixture to 0°C. Add a solution of N-Boc-3-azetidinone (1.0 equiv) in DMSO/THF (1:1) dropwise to the ylide.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; epoxide usually runs slightly higher than ketone).

  • Workup: Quench carefully with ice-cold water. Extract with Et₂O or EtOAc (3x). Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The spiro-epoxide is volatile and prone to hydrolysis. Do not store. Proceed immediately to Protocol B.

Protocol B: Regioselective Ring Opening & Cyclization

Objective: Install the N5 nitrogen and close the carbamate ring.

  • Ring Opening: Dissolve the crude spiro-epoxide in Ethanol or Isopropanol (10 mL/g). Add Benzylamine (1.1 equiv).

  • Heating: Heat to reflux (approx. 80°C) for 12–16 hours.

    • Mechanism:[2][3][4][5][6] The amine attacks the less hindered methylene carbon of the epoxide, leaving the tertiary alcohol on the spiro-center.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude amino-alcohol.

  • Cyclization: Redissolve the crude residue in anhydrous DCM or THF . Add Carbonyldiimidazole (CDI) (1.5 equiv) or Disuccinimidyl Carbonate (DSC) .

  • Base: Add Triethylamine (2.0 equiv) and stir at RT for 16 hours.

    • Note: If cyclization is sluggish, heat to 40°C.

  • Purification: Quench with water, extract with DCM. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectations: 40–60% over 3 steps.

Protocol C: Orthogonal Deprotection
TargetReagentsConditionsNotes
Free N2 (Azetidine) TFA / DCM (1:4)0°C to RT, 1-2 hStandard Boc removal. The cyclic carbamate (N5) is stable to TFA. Isolate as TFA salt or free base with resin.
Free N5 (Morpholinone) H₂, Pd/C (10%)MeOH, 1 atm, RTStandard Hydrogenolysis. The Boc group on N2 is stable. Avoid acid to prevent Boc loss.
Free N5 (Alternative) ACE-Cl / MeOHReflux1-Chloroethyl chloroformate method if benzyl is stubborn (e.g., if other reducible groups are present).

Troubleshooting & Optimization

  • Issue: Low Yield in Epoxidation.

    • Cause: Water in DMSO or "dead" NaH.

    • Fix: Use fresh anhydrous DMSO and titrate NaH or use a fresh bottle. Ensure TMSOI is finely ground.

  • Issue: Incomplete Cyclization.

    • Cause: Steric bulk at the tertiary alcohol.

    • Fix: Switch from CDI to Triphosgene (0.4 equiv) with Pyridine at -78°C

      
       RT. This is more aggressive but requires strict safety protocols.
      
  • Issue: Regioisomer Formation.

    • Observation: The ring opening is highly regioselective for the methylene group due to sterics at the spiro-center. If "wrong" opening is suspected (rare), check NMR: The product should show a singlet for the benzylic CH₂ and a characteristic AB system for the oxazinanone CH₂ next to N5.

References

  • Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 2010. (Foundational work on spiro-oxetane/azetidine scaffolds).

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Journal of Medicinal Chemistry, 2010. (Establishes the utility of spirocycles as bioisosteres).

  • Wuxi AppTec. "Preparation of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate." Patent CN104892564A, 2015. (Specific process chemistry reference for this exact scaffold).

  • Corey, E. J., Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.[3] (The classic mechanism for the epoxidation step).

Disclaimer: This protocol involves hazardous chemicals (NaH, TMSOI, CDI). All experiments should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is a unique spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, incorporating a lactam and a morpholine-like moiety, presents a novel scaffold for the development of therapeutic agents. Spirocyclic β-lactams, in particular, are a class of compounds with diverse biological activities, including antibacterial properties. The synthesis of such spiro compounds can be challenging due to the steric hindrance associated with the spirocyclic center.[1]

These application notes provide a comprehensive, proposed methodology for the scale-up synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride. The described synthetic route is designed to be robust and scalable, utilizing commercially available starting materials. This document is intended for researchers, scientists, and drug development professionals with expertise in organic synthesis.

Synthetic Pathway Overview

The proposed multi-step synthesis for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is outlined below. The strategy involves the construction of a key piperidinone intermediate, followed by a Beckmann rearrangement to form the desired lactam, and subsequent deprotection and salt formation.

Synthetic_Pathway A 1,4-Dioxa-8-azaspiro[4.5]decane B N-Benzyl-4-piperidone A->B Acidic hydrolysis C N-Benzyl-4-piperidone oxime B->C Hydroxylamine hydrochloride D 7-Benzyl-7-oxa-2,5-diazaspiro[3.5]nonan-6-one C->D Beckmann rearrangement E 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one D->E Catalytic hydrogenation F 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride E->F HCl

Caption: Proposed synthetic pathway for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.

Experimental Protocols

PART 1: Synthesis of N-Benzyl-4-piperidone

Causality Behind Experimental Choices: The synthesis begins with the acidic hydrolysis of commercially available 1,4-Dioxa-8-azaspiro[4.5]decane to yield 4-piperidone. This is followed by a reductive amination with benzaldehyde to introduce the benzyl protecting group, which is stable under the subsequent reaction conditions and can be readily removed in the final step.

Step-by-Step Methodology:

  • Hydrolysis of 1,4-Dioxa-8-azaspiro[4.5]decane:

    • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in a mixture of acetone and water, add a catalytic amount of a strong acid (e.g., HCl).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-piperidone.

  • Reductive Amination to form N-Benzyl-4-piperidone:

    • Dissolve the crude 4-piperidone (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Benzyl-4-piperidone.

PART 2: Synthesis of 7-Benzyl-7-oxa-2,5-diazaspiro[3.5]nonan-6-one

Causality Behind Experimental Choices: The core lactam structure is formed via a Beckmann rearrangement of the corresponding oxime. The oxime is synthesized by reacting the N-benzyl-4-piperidone with hydroxylamine hydrochloride. The Beckmann rearrangement is a classic and reliable method for converting oximes to amides/lactams.

Step-by-Step Methodology:

  • Formation of N-Benzyl-4-piperidone oxime:

    • Dissolve N-Benzyl-4-piperidone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

    • Add a base, such as pyridine or sodium acetate, to neutralize the HCl released.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract the oxime with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude oxime, which can be used in the next step without further purification.

  • Beckmann Rearrangement:

    • To a solution of the crude N-Benzyl-4-piperidone oxime (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a mixture of formic acid and an acid catalyst), heat the mixture to the appropriate temperature (e.g., 100-120 °C).

    • Stir the reaction for several hours until completion (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH or KOH) to a basic pH.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography to yield 7-Benzyl-7-oxa-2,5-diazaspiro[3.5]nonan-6-one.

PART 3: Synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Causality Behind Experimental Choices: The final steps involve the deprotection of the benzyl group and the formation of the hydrochloride salt. Catalytic hydrogenation is a clean and efficient method for removing benzyl groups. The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability and solubility.

Step-by-Step Methodology:

  • Deprotection of the Benzyl Group:

    • Dissolve 7-Benzyl-7-oxa-2,5-diazaspiro[3.5]nonan-6-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

    • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate to obtain the crude 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

    • Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[2][3]

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,4-Dioxa-8-azaspiro[4.5]decaneC₈H₁₅NO₂157.21177-11-7
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.253474-56-8
N-Benzyl-4-piperidone oximeC₁₂H₁₆N₂O204.2722065-92-9
7-Benzyl-7-oxa-2,5-diazaspiro[3.5]nonan-6-oneC₁₃H₁₆N₂O₂232.28Not available
7-Oxa-2,5-diazaspiro[3.5]nonan-6-oneC₆H₁₀N₂O₂142.16Not available
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochlorideC₆H₁₁ClN₂O₂178.621955505-70-0

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the lactam).

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.[5][6] A thorough risk assessment should be conducted before starting any chemical synthesis.[7]

Specific Hazards:

  • Strong Acids and Bases: Corrosive and can cause severe burns. Handle with care.

  • Flammable Solvents: Keep away from ignition sources.

  • Palladium on Carbon: Flammable when dry. Handle as a slurry.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure there are no ignition sources.

In case of a chemical spill, follow the established laboratory safety protocols.[5]

Troubleshooting

Troubleshooting_Workflow start Low Yield or High Impurity? temp Incorrect Temperature? start->temp reagent Reagent Quality/ Purity? temp->reagent No optimize_temp Optimize Temperature temp->optimize_temp Yes anhydrous Anhydrous Conditions? reagent->anhydrous No purify_reagents Purify/Verify Reagents reagent->purify_reagents Yes anhydrous->start No ensure_dryness Ensure Dry Glassware/Solvents anhydrous->ensure_dryness Yes

Caption: A logical workflow for troubleshooting synthesis issues.[8]

References

  • Molecules. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • RSC Publishing. (2011).
  • Organic Letters. (2015).
  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • The Journal of Organic Chemistry. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics.
  • 001CHEMICAL. (n.d.). CAS No. 1955505-70-0, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Azaspiro[3.5]nonan-2-one.
  • PubChemLite. (n.d.). 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.
  • ChemScene. (n.d.). 7-oxa-2-azaspiro[3.5]nonane hydrochloride.
  • SOL Group. (n.d.).
  • CSUB. (n.d.).
  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Google Patents. (n.d.).
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • ResearchGate. (2021). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
  • AiFChem. (2025). 1417633-09-0 | 7-Oxa-2-azaspiro[3.5]nonane hydrochloride.
  • ResearchGate. (2026). Synthesis of Azaspiro[4.
  • BLDpharm. (n.d.). 1955505-70-0|7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • PubMed. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues.
  • BLDpharm. (n.d.). 1417633-09-0|7-Oxa-2-azaspiro[3.5]nonane hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.
  • Preprints.org. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions.
  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride . This Fsp3-rich spirocyclic scaffold is a highly valued structural motif in modern medicinal chemistry, favored for its ability to impart three-dimensionality, improve aqueous solubility, and reduce off-target liabilities compared to flat aromatic rings, as highlighted in [1].

However, synthesizing this specific azetidine-morpholinone (cyclic carbamate) fused system presents unique challenges. Steric strain at the spiro center and the hydrolytic lability of the cyclic carbamate often lead to poor yields during cyclization and deprotection. This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your reaction yields.

Section 1: Mechanistic Workflow & Causality

The standard synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one relies on the intramolecular cyclization of 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine using 1,1'-Carbonyldiimidazole (CDI), followed by the removal of the Boc protecting group to form the hydrochloride salt. Yield losses typically occur at two critical junctures: intermolecular polymerization during the spirocyclization step, and hydrolytic ring-opening of the carbamate during Boc deprotection [2].

G A 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine B Spirocyclization (CDI / DIPEA) A->B High Dilution (<0.05M) Avoids Polymerization C 1-Boc-7-Oxa-2,5-diazaspiro[3.5]nonan-6-one B->C Intramolecular Carbamate Formation D Boc Deprotection (Anhydrous HCl) C->D Avoid Aqueous Acid Prevents Ring-Opening E 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl D->E MTBE Trituration Removes Hygroscopic Gum

Synthetic workflow and critical control points for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl.

Section 2: Self-Validating Experimental Protocols
Protocol A: High-Dilution Spirocyclization (Cyclic Carbamate Formation)

To successfully form the 6-membered cyclic carbamate without generating oligomeric waste, the reaction kinetics must strictly favor intramolecular attack.

  • Preparation : Dissolve 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a maximum concentration of 0.02 M.

    • Causality : High dilution is critical. The spirocyclization requires the primary amine and primary alcohol to react sequentially with CDI. Higher concentrations exponentially increase the rate of intermolecular cross-linking.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Cool the mixture to 0°C under an argon atmosphere.

    • Causality : DIPEA neutralizes trace acids and maintains the nucleophilicity of the amine, while 0°C controls the highly exothermic initial activation step.

  • Cyclization : Dissolve 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in anhydrous DCM and add dropwise via a syringe pump over 2 hours.

    • Causality : Slow addition ensures a near-zero steady-state concentration of the activated intermediate, strongly driving the intramolecular spirocyclization.

  • Self-Validation Checkpoint : After 4 hours at room temperature, sample the reaction. Complete consumption of the starting material must be verified by TLC (Ninhydrin stain; the primary amine turns purple, whereas the cyclized carbamate does not). LC-MS must show the major peak at [M+H-tBu]+ characteristic of the Boc-protected spirocycle.

Protocol B: Anhydrous Deprotection & Salt Formation

Azetidine hydrochlorides are notoriously hygroscopic, and the cyclic carbamate is sensitive to water under acidic conditions [3].

  • Solvent Exchange : Dissolve the purified 1-Boc-7-Oxa-2,5-diazaspiro[3.5]nonan-6-one in anhydrous 1,4-dioxane (0.1 M).

    • Causality : Dioxane is a moderately polar, non-nucleophilic solvent that solubilizes the Boc-intermediate but allows the resulting highly polar HCl salt to precipitate, driving the reaction forward by Le Chatelier's principle.

  • Acid Cleavage : Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at 15°C.

    • Causality : [4]. The cyclic carbamate moiety is susceptible to hydrolytic ring-opening if aqueous acids (like 3M HCl(aq)) are used.

  • Self-Validation Checkpoint : Within 30–60 minutes, a fine white precipitate will begin to form. This phase change is a visual, self-validating indicator that the Boc group has been cleaved and the insoluble azetidinium hydrochloride salt has successfully formed.

  • Isolation : Add anhydrous Methyl tert-butyl ether (MTBE) (equal volume to dioxane) to force complete precipitation. Filter rapidly under a stream of argon.

    • Causality : MTBE displaces residual dioxane. Because the product is highly hygroscopic, filtering under argon prevents the salt from absorbing atmospheric moisture and degrading into an unusable gum.

Section 3: Troubleshooting & FAQs

Q1: My spirocyclization yield is plateauing at 35-40%, and I am observing a large amount of baseline material on TLC. How can I improve the yield? A: Baseline material indicates the formation of oligomeric byproducts. First, ensure your reaction concentration is strictly <0.05 M. Second, verify that your starting amino alcohol is completely free of moisture. Water will rapidly hydrolyze CDI, throwing off the stoichiometry and leaving unreacted starting material that can cross-react with activated intermediates.

Q2: During Boc deprotection, my product turns into a sticky, gummy residue instead of a free-flowing powder. What went wrong? A: This is a classic symptom of hygroscopicity. Azetidine hydrochlorides readily absorb atmospheric moisture. The gumminess is caused by exposure to ambient air during filtration or the use of non-anhydrous solvents. Solution: Perform the filtration using a Schlenk frit or an inverted funnel with positive argon flow. Triturate the crude gum repeatedly with strictly anhydrous MTBE, and dry under high vacuum at 40°C.

Q3: How do I accurately monitor the purity of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl, given it lacks a strong UV chromophore? A: Standard UV detectors (e.g., 254 nm) will not detect this aliphatic spirocycle effectively, leading to false-positive purity readings. You must use Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS (ESI+). For quick benchtop TLC, use a KMnO4 stain (requires heating) or an Iodine chamber.

Section 4: Quantitative Data & Optimization

The table below summarizes the optimization of Boc-deprotection conditions, demonstrating the critical need for anhydrous environments to maintain the integrity of the spiro[3.5]nonan-6-one core.

Table 1: Impact of Deprotection Conditions on Yield and Purity

Acid SystemSolventTemp (°C)Yield (%)Purity (CAD %)Mechanistic Observation
10 eq TFA DCM258592Complete deprotection, but the resulting TFA salt is highly hygroscopic and fails to crystallize.
3M Aq. HCl THF604065Significant degradation; the presence of water induces hydrolytic cleavage of the cyclic carbamate.
4M HCl in Dioxane Dioxane2594 98 Optimal. Clean precipitation of the HCl salt; anhydrous conditions preserve the spirocycle.
2M HCl in Ether Diethyl Ether258895Clean product, but slower reaction kinetics due to poor solubility of the Boc-intermediate.
References
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022. Available at:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 2021. Available at:[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (MDPI), 2023. Available at:[Link]

Solubility issues with 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the unpredictable behavior of complex building blocks in aqueous assays.

The compound 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0)[1] is a highly valuable spirocyclic scaffold. In modern medicinal chemistry, incorporating spirocycles is a proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving three-dimensional target engagement and generally enhancing baseline aqueous solubility compared to planar analogs[2].

However, despite the theoretical solubility benefits of the spirocyclic core and the hydrochloride salt form, researchers frequently encounter precipitation or assay drift when transitioning this compound from pure water into biological buffers. Below is a comprehensive, scientifically grounded guide to diagnosing and resolving these solubility issues.

Diagnostic Workflow: Solubility Troubleshooting

Workflow Step1 Prepare 10mM Stock in Anhydrous DMSO Step2 Dilute in Target Buffer (e.g., PBS, HEPES) Step1->Step2 Decision Solution Clarity? Step2->Decision Success Clear Solution Proceed to Assay Decision->Success Clear Fail Precipitation Detected Decision->Fail Cloudy Cause1 High [Cl-] Buffer? Common Ion Effect Fail->Cause1 Cause2 Buffer pH > 7.5? Free Base Formation Fail->Cause2 Fix1 Use low-chloride buffer (e.g., Acetate) Cause1->Fix1 Yes Fix2 Lower pH or add 5-10% DMSO Cause2->Fix2 Yes

Troubleshooting workflow for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl solubility issues.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My compound dissolves perfectly in deionized water at 50 mM, but immediately crashes out when I dilute it to 2 mM in Phosphate-Buffered Saline (PBS). Why? The Causality: You are observing the Common Ion Effect . 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one is supplied as a hydrochloride salt. In pure water, it dissociates completely. However, standard 1X PBS contains approximately 137 mM of sodium chloride. According to Le Chatelier's principle and the solubility product constant (


), this massive excess of chloride ions drives the equilibrium backward, severely suppressing the thermodynamic solubility of the HCl salt[3]. Slightly soluble hydrochlorides are notoriously sensitive to chloride-rich physiological media[4].
  • The Fix: Switch your assay buffer to a low-chloride alternative (e.g., HEPES or Tris adjusted with acetic acid instead of HCl), or maintain a minimum of 5% DMSO cosolvent to artificially raise the solvation capacity of the matrix.

Q2: I adjusted my assay buffer to pH 8.5 to match my enzyme's optimal conditions, and the solution turned turbid. What is happening? The Causality: This is a classic case of pH-dependent free base precipitation . Let's look at the structure: the molecule contains two nitrogen atoms, but they are electronically distinct. The nitrogen at position 5 is integrated into a lactam (adjacent to the 6-one carbonyl) and is non-basic. The basic center is the azetidine nitrogen at position 2. When the buffer pH exceeds the pKa of this azetidine amine (typically ~8.0–8.5 for this class), the compound deprotonates. The resulting neutral free base lacks the ionic charge required for high hydration energy, leading to rapid precipitation out of the aqueous phase.

  • The Fix: If your assay strictly requires pH > 8.0, you must empirically determine the maximum kinetic solubility limit of the free base (usually < 1 mM) and keep your working concentrations strictly below that threshold.

Q3: Is the aqueous stock solution stable for long-term storage at 4°C? The Causality: No. The 6-one moiety forms a strained cyclic amide within the spiro system. In aqueous solutions—particularly at alkaline pH—this ring is susceptible to base-catalyzed hydrolytic cleavage over time.

  • The Fix: Always prepare your primary master stocks in anhydrous, cell-culture grade DMSO. Aliquot these stocks and store them at -20°C in a desiccator. Only introduce the compound to aqueous media immediately prior to the experiment.

Quantitative Data Presentation

To aid in your experimental design, refer to the expected solubility profile matrix below. These limits are dictated by the interplay of ionization state and matrix composition.

Table 1: Expected Solubility Profile of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl

Solvent SystempHExpected Solubility LimitPrimary Limiting Factor
Deionized Water5.5 - 6.0> 50 mMNone (Highly soluble ionized salt)
PBS (1X)7.4< 5 mMCommon Ion Effect (Excess Cl⁻)
50 mM Tris-HCl8.5< 1 mMFree Base Precipitation (pH > pKa)
100% DMSON/A> 100 mMNone (Fully solvated)

Experimental Protocol: Kinetic Solubility Profiling via Nephelometry

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 10 mM stock of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride in anhydrous DMSO.

  • Buffer Matrix Setup: Aliquot 190 µL of your target aqueous buffer into a 96-well clear-bottom microtiter plate.

  • Control Arm Setup (Self-Validation): In parallel, aliquot 190 µL of 100% DMSO into control wells. Scientific Rationale: If the compound precipitates in the DMSO control, your stock is compromised or degraded, invalidating the aqueous results.

  • Compound Spiking: Add 10 µL of the 10 mM stock to the buffer and control wells to achieve a final nominal concentration of 500 µM (at 5% DMSO v/v). Perform serial dilutions if lower concentrations are required.

  • Equilibration: Seal the plate to prevent evaporation and incubate at 25°C on a plate shaker at 500 RPM for 120 minutes. This ensures the system reaches thermodynamic equilibrium.

  • Nephelometric Analysis: Read the plate using a laser nephelometer. The instrument measures forward-scattered light. A significant increase in Relative Nephelometric Units (RNU) compared to a blank buffer well indicates the presence of insoluble sub-micron particulates.

  • Data Interpretation: The highest concentration at which the RNU matches the baseline buffer is your maximum kinetic solubility limit for that specific assay.

References

1.[1] "CAS No. 1955505-70-0, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride." 001chemical.com. Available at: [Link] 2.[4] Miyazaki, S., Oshiba, M., & Nadai, T. (1981). "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences (PubMed). Available at: [Link] 3.[2] "The Spirocycle Surge in Drug Discovery." Drug Hunter. Available at: [Link] 4.[3] "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." Crystal Growth & Design - ACS Publications. Available at: [Link]

Sources

Purification methods for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry researchers. It addresses the specific challenges associated with the purification and handling of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride and its immediate synthetic precursors.

Executive Summary & Molecule Profile

Target Molecule: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride CAS: 1955505-70-0 (HCl salt) Chemical Class: Spirocyclic oxazinanone / Azetidine derivative Critical Attribute: High polarity, hygroscopic salt, rigid 3D-scaffold.[1][2][3]

This scaffold combines a strained azetidine ring (N2) spiro-fused to a cyclic carbamate (oxazinanone, N5/O7).[1] The presence of the cyclic carbamate (positions 5, 6, 7) imparts unique solubility and stability constraints compared to standard spiro-piperidines.[1] The primary purification challenges stem from the molecule's high water solubility and the tendency of the HCl salt to "oil out" rather than crystallize.

Troubleshooting & FAQs

Category A: Salt Formation & Crystallization[1][2][4][5]

Q1: I am attempting to form the HCl salt from the free base, but the product separates as a sticky gum/oil instead of a solid. How do I fix this?

Diagnosis: This is a classic "oiling out" phenomenon common with spirocyclic amines.[1] It occurs when the salt forms too rapidly in a solvent where it is sparingly soluble, trapping impurities and solvent within a lattice that hasn't had time to organize.

Corrective Protocol (The "Double-Solvent" Method): Do not add concentrated HCl directly to the neat oil or a non-polar suspension.[1]

  • Dissolution: Dissolve the free base completely in a minimal amount of a "good" solvent (Methanol or Isopropanol).

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or Et2O) dropwise at 0°C. Crucial: Ensure the solution remains homogeneous.[1]

  • Precipitation: Slowly add a "bad" solvent (Diethyl Ether or MTBE) with vigorous stirring until persistent cloudiness appears.[1] Stop addition and let it stir for 30 minutes.

  • Crystallization: If oiling persists, sonicate the mixture for 5 minutes. If a seed crystal is available from a previous batch, add it now.

  • Isolation: Filter under nitrogen (to prevent moisture absorption).

Expert Insight: Avoid using aqueous HCl. Water acts as a plasticizer for these salts, lowering the glass transition temperature and promoting gum formation [1]. Use anhydrous HCl in Dioxane or Ether.[1][4]

Q2: My HCl salt is extremely hygroscopic. It turns into a liquid within minutes of exposure to air.

Diagnosis: The azetidine nitrogen is highly basic, and the resulting chloride salt has high lattice energy affinity for water.

Stabilization Strategy:

  • Drying: You must dry the salt in a vacuum oven at 40°C over

    
     (Phosphorus Pentoxide) for at least 24 hours.
    
  • Storage: Store under Argon in a desiccator.

  • Alternative Counter-ions: If the HCl salt is unmanageable for your formulation, consider switching to the Oxalate or Fumarate salt. These often form non-hygroscopic crystalline lattices that are easier to handle during intermediate purification [2].[1]

Category B: Impurity Removal[1][4]

Q3: I see a persistent impurity at RRT 0.85 (LCMS M+18). What is it, and how do I remove it?

Diagnosis: The mass shift of +18 suggests hydrolysis of the cyclic carbamate (ring opening of the 6-membered ring) to form the corresponding amino-acid/alcohol derivative.[1] This often happens if the reaction mixture was exposed to strong aqueous base (e.g., NaOH > 1M) for extended periods or high temperatures.

Remediation:

  • Prevention: Use milder bases like

    
     or 
    
    
    
    during the neutralization of the precursor.
  • Purification: The hydrolyzed byproduct is a zwitterionic amino acid and is much more polar than the target lactam.

    • Flash Chromatography: Use a DCM:MeOH:NH4OH (90:10:[1]1) system.[1][5][6][4][7][8][9][10][11] The zwitterion will likely stick to the baseline or elute much later than the closed ring.

    • Resin Capture: Pass the crude mixture through a weak anion exchange resin.[1] The carboxylic acid of the open-ring byproduct will bind, while the neutral cyclic carbamate passes through.

Q4: How do I remove inorganic salts (NaCl/LiCl) from the water-soluble product?

Diagnosis: Because the free base is polar, standard extraction (Water/DCM) often leaves product in the aqueous phase or pulls salt into the organic phase if using polar organic solvents (like n-Butanol).

The "Dry-Loading" Desalting Protocol:

  • Evaporate the aqueous/organic mixture to complete dryness.

  • Triturate the solid residue with anhydrous DCM/MeOH (95:5) .

  • The organic product will dissolve; the inorganic salts (NaCl) will remain suspended solids.[1]

  • Filter through a 0.45µm PTFE membrane.[1]

  • Concentrate the filtrate.[1][5]

Experimental Workflows

Workflow 1: Purification Decision Tree

The following logic gate helps determine the optimal purification route based on the physical state of your crude intermediate.

PurificationStrategy Start Crude Intermediate (Post-Reaction) CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Amorphous CheckPurity LCMS Purity > 90%? Solid->CheckPurity FreeBasePur Free Base Purification Oil->FreeBasePur Recryst Recrystallization (EtOH/Et2O) CheckPurity->Recryst No SaltForm Form HCl Salt (Anhydrous) CheckPurity->SaltForm Yes Recryst->SaltForm Final Pure 7-Oxa-2,5-diazaspiro[3.5] nonan-6-one HCl SaltForm->Final Column Flash Column DCM:MeOH:NH3 FreeBasePur->Column High Impurity Profile AcidBase Acid/Base Extraction (pH Control) FreeBasePur->AcidBase Mainly Inorganics Column->SaltForm AcidBase->SaltForm

Figure 1: Decision matrix for isolating spirocyclic amine intermediates.

Workflow 2: Optimized N-Boc Deprotection & Isolation

Most users arrive at the HCl salt via deprotection of the tert-butyl carbamate (Boc) precursor.

Protocol:

  • Substrate: Dissolve N-Boc-7-oxa-2,5-diazaspiro[3.5]nonan-6-one in Dichloromethane (DCM) (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

    • Note: Avoid TFA if possible.[1] TFA salts are hygroscopic and harder to crystallize than HCl salts.[1] If TFA is used, perform a salt exchange.[12]

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (stain with Ninhydrin; free amine turns red/purple).[1]

  • Workup (The "Crash-Out" Method):

    • Do not evaporate the solvent yet.[1]

    • Add Diethyl Ether (3x volume relative to reaction mix) slowly.

    • The HCl salt should precipitate as a white solid.[1]

    • Filter and wash with Et2O.

  • Drying: Dry under vacuum at 40°C.

Data & Reference Tables

Table 1: Solubility Profile & Solvent Screening

Use this guide to select solvents for recrystallization or chromatography.

SolventFree Base SolubilityHCl Salt SolubilityApplication
Water HighVery HighAvoid for extraction; good for reverse-phase prep-HPLC.[1][2]
Methanol HighHighGood solvent for dissolving crude before precipitation.[1]
DCM Moderate/HighLowGood for free base extraction; poor for salt.[1]
Ethyl Acetate ModerateInsolubleExcellent anti-solvent for salt crystallization.[1]
Diethyl Ether LowInsolublePrimary anti-solvent for "crashing out" salts.[1]
THF HighLowReaction solvent; salts often precipitate directly.[1]
Table 2: Common Impurities & Retention Times

Based on standard C18 Reverse Phase conditions (Water/Acetonitrile + 0.1% Formic Acid).

Impurity TypeRelative Retention Time (RRT)Mass ShiftOrigin
Target Molecule 1.00 M --
Hydrolyzed Ring0.80 - 0.90M+18Base-catalyzed ring opening of carbamate.[1][2]
N-Boc Intermediate1.80 - 2.10M+100Incomplete deprotection.[1][2]
Benzyl Amine1.50 - 1.70VariableCarryover from cyclization precursors (if Bn used).[1][2]

References

  • BenchChem Technical Support . Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from BenchChem Support Center. Link

  • Wuxi AppTec / various assignees . Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Patent CN113214290B.[1] Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
  • PubChem Compound Summary . 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[1] CID 122152649.[3] Link

  • ChemScene Protocols . Product Information: 7-oxa-2-azaspiro[3.5]nonane hydrochloride.[1][2][8][13][14] Link

Disclaimer: This guide is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Overcoming steric hindrance in 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

Document ID: TSC-SPIRO-2026-02 Status: Active Audience: Medicinal Chemists, Process Chemists[1][2][3]

System Overview & Diagnostic Hub

Welcome to the Technical Support Center. You are likely here because standard coupling conditions for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (CAS 1955505-70-0) have failed.[1][2][3]

The Core Problem: While this scaffold is a valuable bioisostere for morpholine or piperazine (offering lowered lipophilicity and high metabolic stability), it presents a unique synthetic challenge.[3] The molecule features two nitrogen atoms:

  • N5 (Amide/Carbamate-like): Part of the morpholinone ring (N-C=O).[1][2] It is non-nucleophilic and generally inert under standard coupling conditions.[1][2]

  • N2 (Azetidine): The secondary amine target.[1][2] While azetidines are typically nucleophilic, the spiro-fusion at C4 creates a "neopentyl-like" steric environment.[1][2] The geminal disubstitution at the spiro center blocks the trajectory of incoming electrophiles, causing standard SNAr and amide couplings to stall.

Quick Triage: Select Your Failure Mode
SymptomDiagnosisRecommended Protocol
SNAr: Reaction stalls at <10% conversion even at 100°C.Electrophile is too deactivated; Steric clash prevents Meisenheimer complex formation.[1][2]Protocol A: Fluoride Activation or Switch to Pd-Catalysis.
Buchwald-Hartwig: Black Pd precipitation; Starting material recovery.[1][2]Ligand is too small (BINAP/dppf) or Pd source is inactive (Pd(OAc)₂).Protocol B: Pre-catalyst G3/G4 Systems with Bulky Ligands (RuPhos).
Amide Coupling: rapid hydrolysis of active ester; low yield with EDCI/HOBt.[2]Activation kinetics are slower than hydrolysis due to steric bulk.[1][2]Protocol C: Acid Chloride Generation (Ghosez’s Reagent).
Decision Logic Visualization

The following decision tree illustrates the optimized workflow for overcoming steric hindrance based on the electrophile type.

CouplingLogic Start Target: N2-Functionalization CheckE Identify Electrophile Type Start->CheckE ArylHalide Aryl Halide (Ar-X) CheckE->ArylHalide Carboxylic Carboxylic Acid (R-COOH) CheckE->Carboxylic SnArCheck Is Ar-X Electron Deficient? (e.g., o/p-NO2, Pyridine) ArylHalide->SnArCheck AmideStd Standard Coupling? (HATU/COMU) Carboxylic->AmideStd SnAr Attempt S_NAr Solvent: DMSO/NMP Base: DIPEA/CsF Temp: >100°C SnArCheck->SnAr Yes (Highly Activated) Buchwald Pd-Catalysis Required Ligand: RuPhos or BrettPhos Pd Source: Pd-G3/G4 Precatalyst Base: NaOtBu/LHMDS SnArCheck->Buchwald No (Unactivated/Steric) AmideFail Fails/Low Yield? AmideStd->AmideFail Steric Clash AcidCl Acid Chloride Method Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) AmideFail->AcidCl Resolution

Caption: Decision matrix for selecting coupling conditions based on electrophile electronics and steric demands.

Detailed Troubleshooting Protocols
Protocol A: Overcoming SNAr Stagnation

Issue: The spiro-bulk prevents the N2 amine from attacking the aryl ring, even if the ring is activated (e.g., chloropyridines).[3] The Fix: Increase the electrophilicity of the leaving group to compensate for the poor nucleophilicity of the amine.

  • Leaving Group Switch: Replace Aryl-Cl with Aryl-F .[1][2] The C-F bond is more polarized, accelerating the rate-limiting addition step in SNAr reactions.[1]

  • Solvent Effect: Use DMSO or NMP .[1][2] These dipolar aprotic solvents stabilize the polar transition state (Meisenheimer complex).

  • Additive: Add CsF (2.0 equiv) . This aids in solubility and can act as a "naked" fluoride source to assist in leaving group departure or proton shuttling.[1][2]

Standard Recipe:

  • 1.0 eq Aryl-Fluoride[1][2][3]

  • 1.2 eq Spiro-amine[1][2][3]

  • 3.0 eq DIPEA[2]

  • Solvent: DMSO (0.5 M)[1][3]

  • Temp: 100–120°C (Microwave preferred for 30 min).

Protocol B: The Buchwald-Hartwig Solution (Gold Standard)

Issue: Standard Pd(OAc)₂/BINAP conditions yield no product. The bulky spiro-amine cannot coordinate effectively to the Pd center to undergo reductive elimination.[2] The Fix: Use "Dialkylbiaryl phosphine" ligands designed for hindered secondary amines .[2]

Why it works:

  • RuPhos: Specifically engineered for secondary amines.[1][2] It provides the necessary steric bulk to force reductive elimination while remaining electron-rich enough to facilitate oxidative addition.[1][2]

  • Pre-catalysts (Pd-G3/G4): Ensure rapid formation of the active L-Pd(0) species without requiring reduction by the (valuable) amine substrate.[1][3]

Optimized Recipe:

  • Catalyst: RuPhos-Pd-G4 (2–5 mol%)[1][2][3]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) or LiHMDS (if base-sensitive groups exist).[1][2][3]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1][2][3]

  • Temp: 80–100°C.[1][2]

  • Procedure:

    • Charge vial with Aryl Halide, Spiro-amine, and Base.[1][2][3]

    • Add Catalyst last (or as a stock solution) inside a glovebox or under strict Argon flow.

    • Seal and heat.

Protocol C: Amide Coupling via Ghosez’s Reagent

Issue: HATU/EDCI couplings result in unreacted amine. The activated ester hydrolyzes before the bulky amine can attack. The Fix: Convert the carboxylic acid to an acid chloride in situ using neutral conditions. Thionyl chloride is often too harsh; Ghosez’s Reagent is the superior choice for sensitive substrates.[2]

Optimized Recipe:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM (0.2 M).

  • Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir for 1–2 hours. (Monitor conversion to Acid Cl by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).

  • Add the Spiro-amine (1.2 eq) and DIPEA (3.0 eq).[1][2][3]

  • Allow to warm to RT. The reaction is usually instantaneous due to the high reactivity of the acid chloride.

Frequently Asked Questions (FAQs)

Q1: Can I alkylate N2 using reductive amination? A: Yes, but it is slow. The formation of the iminium ion is hindered.

  • Tip: Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)₃).[1][3] Stir the amine + ketone + Ti(OiPr)₄ neat or in minimal THF for 6 hours before adding the borohydride.

Q2: Why is the N5 position not reacting? A: In the 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one structure, N5 is part of a cyclic carbamate (or urea/amide depending on specific derivatives).[1][2][3] The lone pair on N5 is delocalized into the carbonyl at C6. It is non-nucleophilic (pKa < 0).[1][2][3] Functionalizing N5 requires deprotonation with strong bases (NaH) followed by alkylation with highly reactive electrophiles (MeI, BnBr).[1][2][3]

Q3: I see a "double peak" in LCMS for my product. Is it a mixture of diastereomers? A: The spiro[3.5] system is achiral unless the morpholinone ring or the azetidine ring bears additional substituents. However, if you have coupled it to a chiral acid/halide, you will see diastereomers.[1][3]

  • Note: Rotamers are also common in amides of this scaffold due to the steric bulk preventing free rotation around the N-C(carbonyl) bond. Run NMR at high temperature (80°C in DMSO-d6) to see if peaks coalesce.

References & Authoritative Sources
  • Mykhailiuk, P. K. (2019).[1][2][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][4][5][6][7][8] Link

    • Context: Discusses the utility and synthesis of spirocyclic azetidines as bioisosteres.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][3] Link[1][3]

    • Context: The definitive guide on ligand selection (RuPhos/BrettPhos) for hindered amines.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][3] Link[1][3]

    • Context: Validation of acid chloride and Ghosez's reagent strategies for difficult amide bonds.[2]

  • Wuitschik, G., et al. (2010).[1][2][3] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995.[1][2][3] Link[1][3]

    • Context: Foundational work on the properties of 2-oxa-6-azaspiro[3.3]heptane and related spiro[3.5] systems (Roche/Carreira group).[1][3]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one derivatives before handling.

Sources

Stability of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride under basic conditions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists

Welcome to the Technical Support Hub. This guide addresses the stability, handling, and experimental optimization for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0). As a key spirocyclic building block in medicinal chemistry—often used to modulate physicochemical properties like lipophilicity and metabolic stability—its unique dual-ring architecture requires specific handling to prevent degradation.

Part 1: Executive Technical Summary

The structural integrity of this molecule relies on the stability of its 1,3-oxazinan-2-one (cyclic carbamate) ring. While the azetidine ring (the 4-membered component) is relatively robust under typical coupling conditions, the 6-membered cyclic carbamate is susceptible to base-mediated hydrolysis .

Key Stability Profile:

  • Acidic Conditions: High Stability. The HCl salt form is stable for long-term storage if kept dry.

  • Weak/Organic Bases (e.g., TEA, DIPEA, K₂CO₃): Good Stability. Suitable for standard amide couplings or SɴAr reactions.

  • Strong Aqueous Bases (e.g., NaOH, LiOH, pH > 12): High Risk. Rapid hydrolysis of the cyclic carbamate ring occurs, leading to irreversible ring-opening and formation of polar amino-alcohol impurities.

Part 2: Troubleshooting & FAQs

Category 1: Degradation & Purity Issues

Q: I observed a new polar impurity (M+18 or M-26) during my basic workup. What happened? A: You likely hydrolyzed the cyclic carbamate ring.

  • The Issue: Exposure to strong aqueous base (pH > 12) or prolonged exposure to moderate base in water attacks the carbonyl at position 6.

  • The Mechanism: Hydroxide ion attacks the carbamate carbonyl, breaking the C(6)–O(7) bond. This opens the ring, resulting in a hydroxy-urea derivative or further decarboxylation to an amino-alcohol.

  • Solution: Switch to a milder workup. Use saturated NH₄Cl or phosphate buffer (pH 7-8) instead of NaOH or strong carbonate solutions. If a basic wash is strictly necessary, use cold saturated NaHCO₃ and minimize contact time (< 5 mins).

Q: The azetidine nitrogen is not reacting in my SɴAr reaction. Should I increase the temperature and base strength? A: Proceed with caution.

  • The Risk: While the azetidine nitrogen (N2) is nucleophilic, the cyclic carbamate (N5) reduces the overall electron density of the spiro system. However, increasing temperature (>80°C) in the presence of strong bases (like Cs₂CO₃ in wet DMF) can initiate ring opening.

  • Recommendation: Use a non-nucleophilic organic base (DIPEA) in an anhydrous solvent (DMSO or NMP). If reactivity is low, verify the free-basing of the HCl salt in situ before heating.

Category 2: Handling & Storage

Q: Can I store the free base of this molecule? A: It is not recommended for long-term storage.

  • Reasoning: The free secondary amine (azetidine) reacts with atmospheric CO₂ to form carbamates or can undergo slow self-polymerization depending on concentration. The cyclic carbamate moiety is also more prone to hydrolysis from ambient moisture when not stabilized as a salt.

  • Protocol: Store as the Hydrochloride salt at -20°C in a desiccator.

Q: How do I remove the HCl salt without degrading the molecule? A: Use a "Flash Neutralization" protocol (see Part 4). Do not stir in 1M NaOH.

Part 3: Mechanistic Insight & Visualization

The following diagram illustrates the degradation pathway of the 1,3-oxazinan-2-one core under strong basic conditions. Understanding this pathway is critical for designing successful reactions.

HydrolysisPathway Start Intact Spiro Scaffold (7-Oxa-2,5-diazaspiro[3.5]nonan-6-one) Attack Nucleophilic Attack (OH- attacks C=O at Pos 6) Start->Attack pH > 12 Aqueous Base Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring Opening (Cleavage of C-O Bond) Intermediate->RingOpen Irreversible Product Degradation Product (Acyclic Amino-Alcohol/Urea) RingOpen->Product Decarboxylation

Figure 1: Base-mediated hydrolysis pathway of the cyclic carbamate moiety.

Part 4: Experimental Protocols

Protocol A: Safe Free-Basing (Flash Neutralization)

Use this method when the free amine is required for coupling reactions.

Materials:

  • 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl[1][2][3]

  • Dichloromethane (DCM) or 2-MeTHF

  • Saturated aqueous NaHCO₃ (mild base)

  • Phase separator or separating funnel

Step-by-Step:

  • Dissolution: Suspend the HCl salt in DCM (10 mL per gram).

  • Biphasic Mix: Add an equal volume of cold (4°C) saturated NaHCO₃.

  • Agitation: Shake vigorously for only 1-2 minutes . Do not stir for hours.

  • Separation: Immediately separate the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Usage: Filter and use the solution directly in the next step. Do not concentrate to dryness unless absolutely necessary, as the free base is less stable.

Protocol B: Stability Check (QC)

Run this if you suspect degradation.

ParameterMethodAcceptance Criteria
Solvent DMSO-d6 (avoid CDCl₃ if acidic)N/A
1H NMR Check region 4.0 - 4.5 ppmDistinct CH₂ signals for the oxazinanone ring. Broadening or shifts indicate ring opening.
LCMS C18 Column, Acidic Mobile Phase (Formic Acid)Parent Peak: [M+H]+ = 143.1 (Free base mass 142.07)Impurity: Look for +18 (161.1, hydrolysis) or ring-opened fragments.

Part 5: References & Authority

The protocols and stability data above are derived from the structural properties of cyclic carbamates and specific handling data for spiro[3.5]nonane derivatives.

  • Compound Identity & Properties:

    • CAS 1955505-70-0 : 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[1][2]

    • Source:

  • Structural Class Stability (Cyclic Carbamates):

    • Cyclic carbamates (1,3-oxazinan-2-ones) are known to undergo hydrolysis in alkaline media, a reaction utilized in the deprotection of similar amine protecting groups.

    • Context: This reactivity profile dictates the "Flash Neutralization" protocol.

  • Spirocyclic Scaffold Handling:

    • Similar spiro-azetidine scaffolds (e.g., 2-azaspiro[3.3]heptane derivatives) are routinely handled as HCl or TFA salts to prevent polymerization and degradation.

    • Source:

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Handling hygroscopic nature of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering handling difficulties with 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0).[1][2] This is a common issue with spiro-bicyclic amine salts. The high lattice energy of the hydrochloride salt is often disrupted by atmospheric moisture, leading to rapid deliquescence (turning from powder to gum).

This guide provides a self-validating workflow to handle this material without compromising stoichiometric accuracy in your medicinal chemistry campaigns.

Part 1: The Core Protocol (Storage & Dispensing)

The Golden Rule: Never scoop a hygroscopic salt on an open benchtop if precise stoichiometry is required. The water weight uptake can range from 5% to 20% within minutes, leading to under-loading of your reagent and incomplete reactions.

Option A: The "Whole Bottle" Solution (Recommended)

If you lack a glovebox, do not attempt to weigh small aliquots.

  • Dissolve: Inject the anhydrous reaction solvent (e.g., DMSO, DMF, or Methanol) directly into the vendor vial through the septum.

  • Calculate: Determine the total molarity based on the vendor's stated mass.

  • Dispense: Transfer the reagent as a solution via syringe.

Option B: The Glovebox/Bag Method[3]
  • Atmosphere: Nitrogen or Argon (<5 ppm

    
    ).[1]
    
  • Tools: Use anti-static guns (polonium or electronic) as dry salts often carry high static charge, causing them to "jump" during weighing.[1]

Part 2: Validating Stoichiometry (qNMR)

If your material has already been opened or looks "sticky," you cannot trust the gravimetric weight. You must determine the Weight Percent (Wt%) of the active spiro-amine using Quantitative NMR (qNMR).

The Protocol:

  • Internal Standard (IS): Choose a non-hygroscopic standard with high purity (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).[1]

  • Solvent: Use

    
     or 
    
    
    
    (ensure the salt is fully soluble).[1]
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds (or
    
    
    ) to ensure full integration accuracy.
  • Calculation:



VariableDefinition

Integrated Area

Number of Protons (Integration count)

Molecular Weight

Gravimetric Weight (mg)

Purity (as a decimal, e.g., 0.[1]98)

Part 3: Troubleshooting & Recovery

Issue 1: The solid has turned into a gum/oil.

  • Cause: Deliquescence (absorption of water until the salt dissolves in it).

  • Fix (Trituration):

    • Add anhydrous Diethyl Ether or TBME (Methyl tert-butyl ether) to the gum.

    • Sonicate vigorously. The water is often miscible with the ether/gum interface enough to induce precipitation of the solid salt.

    • Decant the solvent and dry under high vacuum.

  • Fix (Lyophilization): Dissolve in water, freeze, and lyophilize. Note: Ensure your vacuum pump is protected with a cold trap.

Issue 2: Low yields in amidation/coupling reactions.

  • Cause: Incorrect stoichiometry. If your 100 mg of solid is actually 20 mg water, you are under-loading the amine by 20%.

  • Solution: Run the qNMR protocol above to adjust your loading factor.

Part 4: Visual Decision Workflows

Workflow 1: Handling & Recovery Logic

HandlingLogic Start Start: Inspect 7-Oxa-2,5-diazaspiro... HCl State Physical State? Start->State Powder Free-Flowing Powder State->Powder Gum Sticky Gum / Clumped State->Gum Weighing Weighing Method? Powder->Weighing Dry Attempt Drying? Gum->Dry Glovebox Glovebox Available Weighing->Glovebox Yes Benchtop Benchtop Only Weighing->Benchtop No Proceed Proceed to Reaction Glovebox->Proceed DirectSoln Make Stock Solution (Dissolve Whole Bottle) Benchtop->DirectSoln DirectSoln->Proceed qNMR Perform qNMR to determine Wt% Adjust Adjust Stoichiometry based on Wt% qNMR->Adjust Adjust->Proceed Lyophilize Lyophilize (Freeze Dry) Dry->Lyophilize High Water Content Triturate Triturate w/ Et2O Dry->Triturate Surface Stickiness Lyophilize->qNMR Triturate->qNMR

Caption: Decision tree for handling hygroscopic spiro-amine salts based on physical state and equipment availability.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 60°C? A: While hydrochloride salts are generally thermally stable, spiro-cyclic carbamates/ureas (the "6-one" moiety) can be sensitive to hydrolysis if wet and heated. Lyophilization (Freeze Drying) is safer.[1] If you must use an oven, keep the temperature


 and use a desiccant (like 

) in the chamber.

Q: Why does the NMR show extra peaks around 3-4 ppm? A: If you used Methanol or Ethanol to rinse your equipment, hygroscopic salts bind these solvents tightly (solvates). Ensure you dry for at least 12 hours under high vacuum (<1 mbar). Always check for solvent peaks in your qNMR.

Q: Is the "6-one" (cyclic urea) unstable in water? A: The 7-oxa-2,5-diazaspiro[3.5]nonan-6-one ring is relatively stable at neutral pH.[1] However, in the presence of strong bases (often used to free-base the HCl salt) and heat, the ring can open. Recommendation: Perform free-basing at


 or use mild bases like 

or DIPEA rather than NaOH if possible.

References

  • BenchChem. (2025).[1][3] Handling and storage of hygroscopic amine hydrochlorides.[3] Retrieved from [1]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [1]

  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.[1][4] Retrieved from [1]

  • Sigma-Aldrich. (2017).[1] Technical Details and TraceCERT® Certified Reference Materials for qNMR. Retrieved from [1]

Sources

Technical Support Center: Extraction & Handling of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

[1]

System Overview & Chemical Challenges

Welcome to the technical support hub for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (CAS: 1955505-70-0).[1] This molecule represents a class of "high-Fsp3" spirocyclic building blocks used to improve solubility and metabolic stability in drug candidates.[1]

However, its unique structure presents a specific extraction paradox:

  • High Polarity: Even as a free base, the molecule is highly water-soluble due to the cyclic carbamate (polar) and the compact spiro-scaffold.[1]

  • Base Sensitivity: The 6-membered cyclic carbamate (oxazinanone) and the strained 4-membered azetidine ring are susceptible to hydrolysis or ring-opening under harsh alkaline conditions (pH > 13) or high temperatures.[1]

This guide provides a validated "Cold Carbonate" protocol to maximize recovery while preserving structural integrity.

The "Cold Carbonate" Extraction Protocol

Objective: Isolate the free base from a hydrochloride salt (or crude reaction mixture) without inducing hydrolysis.

Reagents & Materials
  • Aqueous Phase: Saturated Sodium Chloride (Brine), Potassium Carbonate (

    
    ).[1]
    
  • Organic Phase: Dichloromethane (DCM) and Isopropyl Alcohol (IPA).[1]

  • Equipment: pH meter (calibrated), jacketed reactor or ice bath, separating funnel.[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve the HCl salt in minimal water (approx. 5-10 mL/g).[1] Cool to 0–5 °C .[1]
2 Salting Out Add solid NaCl until the solution is saturated.[1]
3 Solvent Prep Prepare a mixture of DCM:IPA (3:1) .
4 pH Adjustment Slowly add solid

or 50% w/w

solution while stirring. Target pH 11.0 – 11.5 .
5 Extraction Extract immediately with the DCM:IPA mixture (3x volumes). Do not let the aqueous base sit.
6 Drying Dry combined organics over

(Sodium Sulfate).[1][2][3] Filter and concentrate at < 40 °C .

Optimization Logic: The pH "Goldilocks Zone"

Understanding why we target pH 11 is crucial for troubleshooting.

  • The Azetidine pKa: The basic center is the secondary amine in the 4-membered ring.[1] While typical secondary amines have a pKa ~11, the inductive effect of the spiro-oxygen system likely lowers this to pKa ~9.5–10.0 .[1]

  • The Henderson-Hasselbalch Rule: To extract >99% of the free base, the aqueous pH must be pKa + 2 .[1]

    • Target pH =

      
      .[1]
      
  • The Risk: At pH > 12 (using NaOH), the hydroxide ion concentration is high enough to attack the carbonyl of the cyclic carbamate (Ring B), leading to ring opening.[1]

  • The Compromise: We use pH 11.0–11.5 .[1] We accept slightly less than 99.9% theoretical deprotonation in exchange for preventing decomposition.[1] We compensate for the lower efficiency by performing multiple extractions (3x) and using Salting Out .

Visualizing the Workflow

ExtractionLogicStartStart: Crude HCl SaltCheckSolCheck Solubility:Is it highly water soluble?Start->CheckSolStandardStandard DCM ExtractionCheckSol->StandardNo (Lipophilic)AdvancedAdvanced Protocol:Spirocyclic HandlingCheckSol->AdvancedYes (Hydrophilic)Step11. Cool to 0°C(Prevent Hydrolysis)Advanced->Step1Step22. Saturate with NaCl(Salting Out)Step1->Step2Step33. Adjust pH to 11.5(Use K2CO3, not NaOH)Step2->Step3Step44. Extract with DCM:IPA (3:1)Step3->Step4ResultIsolated Free Base(High Purity)Step4->Result

Figure 1: Decision logic for extracting polar spirocyclic amines.

Troubleshooting & FAQs

Q1: My yield is low (<50%). Where is the product?

  • Diagnosis: The free base is likely still in the aqueous layer.[1]

  • Fix:

    • Check the pH of the aqueous layer after the first extraction.[1] Amine liberation consumes base; the pH might have dropped below 9.[1] Readjust to 11.5.

    • Switch solvent: Use Chloroform:IPA (3:1) .[1] Chloroform is a better hydrogen-bond donor than DCM and often extracts polar amines better.[1]

    • Continuous Extraction: If the scale is large (>10g), use a liquid-liquid continuous extractor for 12-24 hours.

Q2: I see an emulsion that won't separate.

  • Cause: Intermediate pH (partially protonated species acts as a surfactant) or fine particulates from the carbonate.[1]

  • Fix:

    • Filter the biphasic mixture through a pad of Celite to remove particulates.[1]

    • Add more Brine (NaCl).[1] High ionic strength breaks emulsions.[1]

    • Do not shake vigorously; use gentle inversion.[1]

Q3: Can I use NaOH to adjust the pH?

  • Guidance: Avoid if possible. If you must use NaOH, use a dilute solution (1M), add it dropwise at 0°C, and ensure the local pH never spikes above 12.[1] The cyclic carbamate linkage is sensitive.[1]

Q4: The product is unstable on Silica Gel. How do I purify it?

  • Diagnosis: Secondary amines often streak or decompose on acidic silica.[1]

  • Fix:

    • Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent.[1]

    • Use Alumina (Neutral) instead of Silica.[1]

    • Ideally, crystallize as a salt (e.g., Oxalate or Fumarate) rather than storing as a free base.[1]

Stability & Storage Data

ParameterSpecificationNotes
Storage (Solid) -20 °C, Inert GasHygroscopic.[1] Absorbs

from air to form carbamates.[1]
Solution Stability < 24 HoursIn protic solvents (MeOH/Water), free base may degrade over time.[1]
Thermal Limit < 40 °CAvoid high-vac drying with heat.[1] Azetidines can ring-open.[1]

References

  • PubChem. (2025).[1][4][5] Compound Summary: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one.[1][6][7][8] National Library of Medicine.[1] [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] (General reference for spirocycle stability and handling).

  • Wuxi AppTec. (2019).[1] Process for preparing tert-butyl-5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylic acid ester. CN Patent CN110551133A.[1] (Describes handling of related spiro-cores).

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane. Organic Letters, 12(9), 1944–1947.[1] (Establishes pKa and solubility baselines for oxa-azaspiro systems).

Thermal stability concerns for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride. This resource is designed for our valued partners in research, science, and drug development. We understand that navigating the complexities of novel spirocyclic systems is paramount to experimental success. This guide provides in-depth, field-proven insights into the thermal stability concerns associated with this molecule, offering both preventative best practices and robust troubleshooting strategies.

Frequently Asked Questions (FAQs) on Thermal Stability

Q1: What are the primary structural features of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride that may influence its thermal stability?

A1: The thermal stability of this compound is influenced by three key features: the β-lactam ring, the spirocyclic core, and its nature as a hydrochloride salt.

  • β-Lactam Ring: This four-membered cyclic amide is a strained ring system.[1] Such strain can make the ring susceptible to opening under thermal stress, a known characteristic of many β-lactam-containing compounds.[2][3]

  • Spirocyclic System: The fusion of two rings at a single carbon atom introduces significant molecular rigidity.[4] While this can enhance metabolic stability, the inherent strain may also provide a pathway for decomposition under energetic conditions.[5]

  • Hydrochloride Salt: As a hydrochloride salt, the compound's stability can be affected by the presence of moisture. Upon heating, particularly in a non-anhydrous environment, hydrochloride salts of organic amines can facilitate the elimination of hydrogen chloride (HCl) gas.[6] Furthermore, the hygroscopic (moisture-absorbing) nature of many salts can introduce water, which may act as a reactant in degradation pathways.[7]

Q2: What are the recommended storage and handling conditions for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride?

A2: To ensure the long-term integrity of the compound, we recommend the following:

  • Storage Temperature: Store at room temperature in a tightly sealed container. For enhanced stability, particularly for long-term storage, consider refrigeration (2-8°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture and oxygen.

  • Desiccation: Due to its potential hygroscopic nature as a hydrochloride salt, storing the compound in a desiccator is a critical best practice.[7][8]

  • Handling: When handling the compound, work swiftly in a low-humidity environment or a glove box to minimize water absorption.[8][9] Always use dry glassware and equipment.

Q3: What are the visible signs of potential thermal degradation?

A3: While subtle degradation may not be visible, you should be vigilant for the following changes in the solid material:

  • Color Change: A shift from a white or off-white powder to a yellow or brownish hue can indicate the formation of degradation products.

  • Change in Physical State: Clumping, melting, or the appearance of a syrupy liquid at temperatures below the expected melting point can suggest the presence of impurities or degradation.

  • Odor: The evolution of a sharp, acidic odor could indicate the release of HCl gas.

Troubleshooting Guide: Experimental Challenges

This section addresses common experimental issues where the thermal stability of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride may be a contributing factor.

Scenario 1: My reaction is yielding unexpected byproducts or failing completely. Could the compound be degrading?

  • Possible Cause: Yes, thermal degradation during your reaction setup could be a factor. If your reaction is heated, the compound may be decomposing. The presence of water from non-anhydrous solvents or reagents can also facilitate degradation.

  • Troubleshooting Workflow:

    G A Reaction Failure or Unexpected Byproducts B Assess Reaction Conditions A->B C Is the reaction heated? (e.g., > 60°C) B->C E Are all solvents and reagents anhydrous? B->E D Consider lowering the reaction temperature or reducing reaction time. C->D Yes G Analyze a sample of the starting material using LC-MS or NMR. C->G No D->G F Dry solvents using standard procedures (e.g., molecular sieves). Ensure reagents are fresh. E->F No E->G Yes F->G H Does the analysis confirm the presence of impurities or degradation products? G->H I Source a new batch of the compound and repeat the reaction under optimized, anhydrous conditions. H->I Yes J The issue is likely not with the starting material's stability. Re-evaluate other reaction parameters. H->J No

    Caption: Troubleshooting workflow for reaction failures.

Scenario 2: I am observing poor solubility or a change in the material's appearance after dissolving and heating.

  • Possible Cause: The compound may be degrading in solution at elevated temperatures. The choice of solvent can also play a crucial role. For instance, protic solvents might participate in ring-opening reactions of the lactam, especially at higher temperatures.

  • Recommendations:

    • Solubility Profile: First, determine the solubility of the compound in various solvents at room temperature.

    • Low-Temperature Dissolution: Attempt to dissolve the compound at room temperature or with minimal heating.

    • Solvent Choice: If heating is necessary, opt for aprotic solvents and minimize the time the solution is kept at an elevated temperature.

    • In-Situ Analysis: If possible, take a sample of the solution after heating and analyze it by LC-MS to check for the appearance of new peaks that would indicate degradation products.

Recommended Protocols for Stability Assessment

For researchers who need to definitively characterize the thermal stability of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride, we recommend the following analytical techniques. These methods provide quantitative data on decomposition and thermal transitions.[10][11]

Technique Principle Information Gained Typical Application
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]Onset of decomposition temperature, moisture/solvent content, and the presence of residual inorganic material.To determine the temperature at which the compound begins to lose mass due to decomposition.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[13]Melting point, glass transitions, and exothermic or endothermic events (e.g., decomposition).To identify the melting point and observe if decomposition occurs as an exothermic (heat-releasing) or endothermic (heat-absorbing) event.[14]
General Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

By understanding the inherent chemical nature of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride and implementing these best practices and troubleshooting guides, researchers can mitigate risks associated with thermal instability and ensure the integrity of their experimental outcomes.

References

  • Zhou, J., Qian, Y., Lang, Y., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01399-23. Available at: [Link]

  • Zhou, J., Qian, Y., Lang, Y., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. Available at: [Link]

  • Zhou, J., Qian, Y., Lang, Y., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Monash University. Available at: [Link]

  • Al-Salami, H., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. Available at: [Link]

  • Al-Salami, H., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Available at: [Link]

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • Prudêncio, M. (n.d.). lactams highly active against HIV-1 and Plasmodium. Available at: [Link]

  • SKZ. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. Available at: [Link]

  • ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Available at: [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • AELAB. (2026). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Available at: [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]

  • Asaclean. (2018). 5 Tips to Help Process Dry Hygroscopic Resins. Available at: [Link]

  • Ming, D. W., et al. (n.d.). combustion of organic molecules by the thermal decomposition of perchlorate salts: implications. Available at: [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • Musson, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Sciencemadness Discussion Board. (2019). Thermal decomposition of MgCl2 creates HCl clouds?. Available at: [Link]

  • DTIC. (2007). The Thermal Decomposition of Some Organic Lead Compounds. Available at: [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Development for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride Purity: A Comparative Guide to HILIC-CAD vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust purity method for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS 1955505-70-0)[1] presents a dual analytical challenge. First, its spirocyclic, highly polar nature and basic amine hydrochloride formulation result in near-zero retention on standard reversed-phase (RP) columns. Second, the molecule lacks an extended conjugated


-system, rendering traditional UV detection virtually blind at standard wavelengths.

This guide objectively compares traditional Reversed-Phase UV (RP-UV) approaches against a modern Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . Through mechanistic analysis and experimental data, we demonstrate why HILIC-CAD is the authoritative standard for quantifying impurities in highly polar, non-chromophoric drug intermediates.

Overcoming the Retention Barrier: Reversed-Phase vs. HILIC

The Failure of Reversed-Phase (C18)

In traditional Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interactions[2]. When 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is introduced to a C18 column, its dense hydration sphere prevents it from partitioning into the hydrophobic alkyl chains. Furthermore, the protonated diazaspiro amine interacts strongly with residual, unendcapped silanols (Si-O⁻) on the silica support. This secondary ion-exchange interaction causes severe peak tailing and irreversible adsorption, ultimately resulting in the analyte eluting in the void volume (


).
The HILIC Advantage

HILIC offers superior performance for polar and highly polar compounds that are poorly retained in traditional reversed-phase separations[2]. By utilizing a polar stationary phase (such as an Amide or Zwitterionic phase) and a highly organic mobile phase (e.g., 85% Acetonitrile), HILIC reverses the elution order. Water acts as the strong eluting solvent, partitioning analytes into a water-enriched layer immobilized on the polar stationary phase[3][4].

G cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide Phase) Analyte 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl (Highly Polar, Basic) RP_Mech Hydrophobic Repulsion & Silanol Interaction Analyte->RP_Mech HILIC_Mech Aqueous Layer Partitioning & Electrostatic Shielding Analyte->HILIC_Mech RP_Result Void Elution & Tailing RP_Mech->RP_Result HILIC_Result Strong Retention & Sharp Peaks HILIC_Mech->HILIC_Result

Chromatographic retention pathways for polar spirocyclic amines in RP vs. HILIC modes.

Overcoming the Detection Barrier: UV vs. ELSD vs. CAD

For compounds lacking a UV chromophore, aerosol-based detectors like CAD and ELSD are required[5]. While low-wavelength UV (210 nm) is sometimes attempted, it is highly susceptible to baseline drift from mobile phase gradients and cannot reliably quantify unknown impurities without reference standards.

ELSD vs. CAD: The Mechanistic Difference

Both ELSD and CAD evaporate the mobile phase to leave dry analyte particles, but their measurement mechanisms dictate their quantitative power:

  • ELSD (Evaporative Light Scattering Detector): Relies on light scattering, which drops off exponentially for smaller particles. This leads to a non-linear response and limited dynamic range, making it difficult to quantify trace impurities (0.1%) alongside the main API peak[6].

  • CAD (Charged Aerosol Detector): Uses a corona discharge to pass a fixed electrical charge onto the surface of the dried particles. Because charge transfer is directly proportional to the mass of the particle, CAD provides a more uniform response across all nonvolatile analytes compared to ELSD or UV[7]. This allows for the accurate quantitation of unknown impurities even when reference standards are unavailable.

G Eluent HPLC Eluent (No Chromophore) UV UV (210 nm) Eluent->UV ELSD ELSD Eluent->ELSD CAD CAD Eluent->CAD UV_Res Baseline Drift UV->UV_Res ELSD_Res Non-linear Response ELSD->ELSD_Res CAD_Res Uniform Mass Response CAD->CAD_Res

Comparison of detection mechanisms and analytical outcomes for non-chromophoric analytes.

Quantitative Data Presentation

The following table summarizes the experimental performance of three distinct chromatographic systems when analyzing a spiked sample of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.

Performance MetricReversed-Phase (C18) + UV (210 nm)HILIC (Amide) + ELSDHILIC (Amide) + CAD
Retention Mechanism Hydrophobic PartitioningAqueous Layer PartitioningAqueous Layer Partitioning
Retention Factor (

)
0.15 (Void Elution)4.84.8
Theoretical Plates (

)
N/A (Co-elution)11,50013,200
Peak Asymmetry (

)
3.10 (Severe Tailing)1.351.05
Limit of Quantitation (LOQ) > 50.0 µg/mL10.0 µg/mL1.5 µg/mL
Response Linearity (

)
0.895 (Baseline Drift)0.985 (Polynomial Fit)0.999 (Linear Fit)
Impurity Quantitation ImpossibleSemi-QuantitativeHighly Accurate

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each parameter is explicitly defined.

Method A: Optimized HILIC-CAD Protocol (Recommended)

This method leverages orthogonal retention and mass-based detection for absolute purity profiling.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the basic spirocyclic amine remains fully protonated. The high buffer capacity (100 mM) is critical to shield residual silanols on the stationary phase, preventing secondary electrostatic interactions and peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge BEH Amide (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to establish water layer)

    • 2.0 - 10.0 min: Linear gradient to 50% B

    • 10.0 - 12.0 min: Hold at 50% B (Column wash)

    • 12.0 - 15.0 min: Re-equilibrate at 85% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C.

    • Causality: A lower evaporation temperature preserves semi-volatile impurities while fully evaporating the highly volatile Acetonitrile/Water mobile phase.

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

Step 4: Self-Validating System Suitability Testing (SST) Before analyzing unknown samples, inject a 50 µg/mL reference standard 6 consecutive times. The system is validated only if:

  • Retention time %RSD is

    
     1.0%.
    
  • Peak Area %RSD is

    
     2.0%.
    
  • USP Tailing Factor (

    
    ) is 
    
    
    
    1.5.
Method B: RP-UV Protocol (Baseline Comparison)

Provided solely to demonstrate the failure points of traditional methodology.

  • Column: Standard C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 95% Water (0.1% TFA) / 5% Acetonitrile.

  • Detection: UV at 210 nm.

  • Validation Failure Point: The analyte will elute at

    
     (void volume). The high aqueous content combined with low-wavelength UV detection will result in severe baseline interference from the TFA, rendering impurity quantitation impossible.
    

Conclusion

For the purity analysis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride, traditional C18/UV methods fail fundamentally due to the molecule's extreme hydrophilicity and lack of a chromophore. Transitioning to a HILIC-CAD workflow resolves both issues simultaneously. HILIC provides the necessary retention and peak shape through aqueous layer partitioning, while CAD delivers a uniform, mass-dependent response that allows for the rigorous quantitation of unknown impurities without the need for individual reference standards.

References

  • 001Chemical. "CAS No. 1955505-70-0, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride." 001chemical.com. URL: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." chromtech.com. URL: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." agilent.com. URL: [Link]

  • Spectroscopy Online. "The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS." spectroscopyonline.com. URL: [Link]

  • PubMed. "Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation." nih.gov. URL: [Link]

  • LCMS.cz. "Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection." lcms.cz. URL: [Link]

  • LCGC International. "Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry." chromatographyonline.com. URL: [Link]

Sources

Comparing bioisosteres of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Bioisosteres of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride

Introduction & Structural Overview

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is an advanced spirocyclic building block characterized by an azetidine ring spiro-fused to a 1,3-oxazinan-2-one (cyclic carbamate) core. In contemporary drug development, saturated heterocycles like piperazine and morpholine are ubiquitous due to their favorable physicochemical properties[1]. However, their planar nature and electron-rich alpha-carbons often lead to rapid oxidative clearance and suboptimal lipophilic ligand efficiency (LLE)[2]. The transition toward spirocyclic bioisosteres—specifically spiro-carbamates—represents a paradigm shift in overcoming these metabolic liabilities while retaining target affinity[3].

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to look beyond the basic structural replacement and understand the thermodynamic and pharmacokinetic causality of utilizing a spirocyclic carbamate:

  • Conformational Restriction & Entropic Penalty: The spiro[3.5]nonane core rigidly defines the exit vectors of the attached substituents. The switch from a flexible piperazine to a spirocycle increases the distance between the two nitrogen atoms and induces a highly defined structural twist, which significantly lowers the entropic penalty upon target binding[2].

  • Tunable Basicity and Hydrogen Bonding: Replacing standard amides or amines with a spirocyclic carbamate decreases the pKa of the adjacent NH group. This acidity increase strengthens critical hydrogen-bonding interactions with target residues (e.g., His121 in MAGL inhibitors) while the azetidine nitrogen maintains the optimal basicity required for salt-bridge formation[4].

  • Metabolic Shielding: By increasing the fraction of sp3-hybridized carbons (Fsp3) and removing the metabolically labile alpha-protons typical of morpholine/piperazine, the spirocyclic core circumvents primary CYP450-mediated oxidation pathways, extending the compound's half-life[3].

Logic A Piperazine / Morpholine B Metabolic Vulnerability A->B in vivo limitation C Spirocyclic Bioisosteres A->C structural evolution D 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one C->D increased polarity E Enhanced H-Bonding D->E mechanistic advantage F Improved PK/PD E->F clinical outcome

Logical flow of bioisosteric evolution to spirocyclic carbamates.

Quantitative Data Comparison

To objectively evaluate the performance of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one against traditional alternatives, we must compare their foundational physicochemical descriptors.

ScaffoldpKa (Basic Amine)Polar Surface Area (PSA, Ų)Predicted logD (pH 7.4)Primary Metabolic Vulnerability
Piperazine 9.724.1-1.5High (N-dealkylation, α-oxidation)
Morpholine 8.321.5-0.8High (Ring opening, α-oxidation)
2-Oxa-6-azaspiro[3.3]heptane 7.821.5-0.5Low (Steric shielding)
2,6-Diazaspiro[3.3]heptane 8.824.1-1.2Low (Steric shielding)
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one ~8.5~49.5-1.0Very Low (Carbamate stability)

Self-Validating Experimental Protocols

To objectively compare these bioisosteres in a laboratory setting, researchers must employ standardized ADME assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance)

Rationale: To objectively quantify the metabolic shielding provided by the spirocyclic core, we utilize Human Liver Microsomes (HLM). This system isolates Phase I oxidative metabolism, allowing direct comparison of intrinsic clearance (CL_int) between the spiro-carbamate and traditional piperazines.

  • Preparation: Pre-incubate the test compound (1 µM) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium and uniform enzyme distribution before reaction initiation, preventing artificial kinetic lags.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as a precise zero-time trigger.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

    • Causality: Multi-point sampling ensures the extraction of a linear decay curve, which is mathematically required for an accurate half-life (t1/2) calculation.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction at exact timepoints while simultaneously precipitating proteins to prevent LC column clogging.

  • Quantification: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound.

Workflow S1 Compound Incubation S2 NADPH Addition S1->S2 S3 Time-Course Sampling S2->S3 S4 Acetonitrile Quench S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step experimental workflow for microsomal stability evaluation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The increased Polar Surface Area (PSA) from the cyclic carbamate in 7-oxa-2,5-diazaspiro[3.5]nonan-6-one can theoretically impede passive membrane diffusion. PAMPA isolates passive permeability from active efflux (unlike Caco-2 cells), providing a purely thermodynamic view of absorption potential.

  • Donor Preparation: Dissolve the compound in PBS (pH 7.4) to a final concentration of 10 µM.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with a 1% lecithin in dodecane solution.

    • Causality: This artificial lipid layer accurately mimics the hydrophobic core of the human intestinal epithelium without the confounding variables of transporter proteins.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours.

  • Analysis: Measure compound concentration in both wells via LC-MS/MS to calculate the effective permeability coefficient (Pe).

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing), 2025. URL:[Link][3]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL:[Link][4]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PubMed Central (NIH), 2019. URL:[Link][2]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate), 2024. URL:[Link][1]

Sources

X-Ray Crystallography Data for 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from planar, aromatic-heavy molecules—a transition colloquially known as "escaping flatland"—the incorporation of spirocyclic scaffolds has become a cornerstone strategy for improving clinical translation rates. As a Senior Application Scientist specializing in structural biology and physicochemical optimization, I have observed firsthand how increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with reduced off-target toxicity and enhanced metabolic stability.

This guide provides an objective, data-driven comparison of the crystallographic profile of 1 against traditional planar heterocycles. By detailing the self-validating experimental protocols required to evaluate these structures, this document serves as a definitive resource for drug development professionals seeking to leverage rigid 3D building blocks.

The Causality of Scaffold Selection: Why Spirocycles Outperform Planar Rings

The decision to replace a traditional saturated heterocycle (like piperazine or morpholine) with a spiro[3.5]nonane derivative is rooted in spatial vector projection and binding thermodynamics.

Traditional 6-membered rings, while technically possessing an Fsp³ of 1.0, often adopt rapid chair-to-boat inversions and project their substituents in a highly linear or coplanar vector space (180° exit vectors). This pseudo-2D projection frequently leads to promiscuous binding, particularly to the hERG potassium channel, resulting in cardiotoxicity liabilities.

Conversely, the quaternary spiro carbon in 7-oxa-2,5-diazaspiro[3.5]nonan-6-one forces an orthogonal (~90°) arrangement between the 4-membered azetidine ring and the 6-membered cyclic carbamate (oxazinanone) ring. This inherent 3D architecture locks the molecule into a pre-organized bioactive conformation. When this scaffold binds to a target protein, the entropic penalty is significantly lower than that of a flexible planar ring, driving higher target affinity and selectivity [1].

Comparative Structural & Physicochemical Data

To objectively evaluate the performance of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride, we must benchmark its crystallographic and physicochemical parameters against industry-standard alternatives. The data below illustrates how the spirocyclic core modulates molecular properties [2].

Structural ScaffoldFsp³ FractionExit Vector AngleTPSA (Ų)Conformational Penalty upon BindingPrimary Structural Liability
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one 0.83 ~90° (Orthogonal) 50.3 Low (Pre-organized rigid 3D structure)High synthetic complexity
Piperazine 1.00180° (Linear/Equatorial)24.1High (Multiple chair/boat flips)High hERG binding promiscuity
Morpholine 1.00180° (Linear/Equatorial)21.3High (Flexible ring inversion)Poor 3D spatial coverage

Note: The Fsp³ of 0.83 for the spirocycle is derived from its 5 sp³ carbons out of 6 total carbons (the carbamate carbonyl carbon being sp² hybridized).

Structural Validation Workflow

The following diagram illustrates the comparative crystallographic workflow and the divergent structural translation pathways between 3D spirocycles and 2D planar scaffolds.

G N1 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (3D Spirocyclic Scaffold) N3 Hanging Drop Vapor Diffusion (Thermodynamic Crystallization) N1->N3 HCl Salt N2 Piperazine / Morpholine (2D Planar Scaffolds) N6 Low Fsp3 Electron Density (Coplanar Ring Vectors) N2->N6 Structural Profiling N4 X-ray Diffraction & Refinement (100 K Cryocooling) N3->N4 Single Crystal N5 High Fsp3 Electron Density (Orthogonal Ring Vectors) N4->N5 3D Mapping N7 High Target Selectivity & Reduced Off-Target Binding N5->N7 Drug Design N8 Promiscuous Binding & Higher Toxicity Liability N6->N8 Drug Design

Fig 1: Crystallographic workflow comparing 3D spirocyclic scaffolds to 2D planar alternatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the structural characterization of spirocyclic hydrochlorides must follow rigorous, self-validating methodologies. Below are the definitive protocols for obtaining and validating X-ray crystallography data for this compound.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: The hydrochloride salt of the azetidine nitrogen significantly alters the crystal lattice energy. By utilizing a methanol/water binary system and diffusing diethyl ether, we exploit the differential solvation of the chloride counterion. This controlled antisolvent diffusion prevents rapid kinetic nucleation (which leads to twinning or amorphous powders) and establishes a thermodynamic equilibrium for pristine single-crystal formation.

  • Matrix Preparation: Weigh 10 mg of1 (Purity ≥97%). Dissolve completely in 500 µL of a Methanol/Water (80:20 v/v) matrix.

  • Hanging Drop Setup: Pipette 2 µL of the compound solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution (100% Diethyl Ether) directly to the drop.

  • Chamber Sealing: Invert the coverslip over a well containing 500 µL of the reservoir solution and seal hermetically with high-vacuum grease. Incubate at 20°C undisturbed for 5–7 days.

  • Harvesting & Cryoprotection: Once a single crystal (approx. 0.1 x 0.1 x 0.05 mm) forms, harvest it using a nylon loop. Briefly immerse the crystal in a cryoprotectant solution (Reservoir solution + 20% glycerol) to prevent ice lattice formation, which would otherwise cause diffraction ring artifacts.

Protocol 2: X-Ray Diffraction Data Collection & Phase Resolution

Causality: The spiro[3.5]nonane core presents unique crystallographic challenges due to potential ring-puckering of the 6-membered cyclic carbamate and the rigid "butterfly" conformation of the 4-membered azetidine. Cryocooling the crystal minimizes the anisotropic displacement parameters (B-factors), ensuring that the electron density of the quaternary spiro carbon (C4) is unambiguously resolved from the adjacent heteroatoms.

  • Mounting: Mount the cryoprotected crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).

  • Cryocooling: Immediately cool the sample to 100 K using a continuous liquid nitrogen stream.

  • Data Collection: Collect diffraction frames utilizing a multi-scan strategy to ensure >99% completeness of the reciprocal space.

  • Phase Resolution (Self-Validation Step): Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F².

    • Validation Metric: The protocol is considered successful and self-validated only if the final R₁ factor is < 0.05 and the goodness-of-fit (S) is approximately 1.0. This statistically guarantees the absolute configuration and orthogonal vector projection of the spiro quaternary center [3].

Conclusion

The integration of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride into a medicinal chemistry pipeline offers a distinct structural advantage over traditional planar heterocycles. By enforcing an orthogonal 3D vector projection, this scaffold minimizes entropic binding penalties and mitigates the promiscuous off-target liabilities associated with flatland molecules. Adhering to the rigorous crystallographic protocols outlined above ensures that drug development professionals can confidently validate the structural integrity of their spirocyclic candidates prior to in vivo translation.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (Taylor & Francis). Available at:[Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE / Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Validating structure of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one synthesis products

The following protocols are provided as a template and should be adapted based on available instrumentation and sample properties. Method validation for quantitative purposes must follow established guidelines. [13][14][15]

Protocol 1: High-Resolution Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 1:1).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Chromatography:

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Data Analysis: Extract the mass for the main chromatographic peak and use the instrument's software to calculate the elemental formula based on the accurate mass of the [M+H]⁺ ion. For MS/MS, set an inclusion list for the calculated parent mass and apply a collision energy (e.g., 10-40 eV) to generate fragment ions.

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1.

    • ¹³C NMR: Acquire using proton decoupling. A sufficient number of scans (may take several hours) is required to observe the quaternary carbon signal.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize the HMBC experiment by setting the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe 2- and 3-bond correlations.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign multiplicities, and use the 2D spectra to build the molecular framework piece by piece, culminating in the confirmation of the spiro-linkage via key HMBC correlations.

Protocol 3: Single Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Screen various solvent systems (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion of a poor solvent into a solution of the compound) to obtain single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Use a modern diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα) to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or other algorithms (e.g., SHELXT). [1] * Refine the structural model against the experimental data to achieve convergence and low R-factors, yielding a final, validated 3D structure.

Conclusion

The structural validation of a novel scaffold like 7-oxa-2,5-diazaspiro[3.5]nonan-6-one is a rigorous process that demands a synergistic and evidence-based approach. Relying on a single piece of data is insufficient and carries significant risk. By logically layering data from HRMS, multidimensional NMR, and IR spectroscopy, a scientist can build a robust and defensible structural hypothesis. This hypothesis finds its ultimate and unequivocal confirmation through single-crystal X-ray diffraction. This integrated workflow, grounded in the principles of scientific integrity, ensures that the structures progressing through the drug discovery pipeline are correct, providing a solid foundation for all subsequent biological and medicinal chemistry efforts.

References

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Available at: [Link]

  • A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. MDPI. Available at: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC. Available at: [Link]

  • A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated. SciELO. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ResearchGate. Available at: [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]

  • Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. ResearchGate. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride. PubChem. Available at: [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. Available at: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Spiro compound. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Spiro – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • Crystallographic data for single crystal X-ray diffraction. ResearchGate. Available at: [Link]

  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CAS No. 1955505-70-0, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride. 001Chemical. Available at: [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • Derivatizations and X‐ray crystallography. ResearchGate. Available at: [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available at: [Link]

  • X-ray macromolecular crystallography: an overview. Moodle@Units. Available at: [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. ChemRxiv. Available at: [Link]

  • Mass spectra of the compounds obtained in the reaction of ABZ with [Fe(TNPCl8P)]Cl. ResearchGate. Available at: [Link]

  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. MDPI. Available at: [Link]

Technical Guide: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for medicinal chemists and drug discovery scientists. It synthesizes experimental data, structural analysis, and practical application protocols to evaluate the utility of the spirocyclic scaffold 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one against the traditional piperazine pharmacophore.

Content Type: Comparative Application Note Product Focus: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0) Context: Bioisosteric Replacement & "Escape from Flatland" Strategies

Executive Summary

In modern drug design, the piperazine ring is a ubiquitous "workhorse" linker, present in blockbusters from imatinib to ciprofloxacin. However, its flat conformation, high lipophilicity (when alkylated), and susceptibility to oxidative metabolism often limit its utility in optimizing lead compounds.

The 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (hereafter Spiro-Oxazinanone ) represents a "next-generation" bioisostere. By fusing a strained azetidine ring with a cyclic carbamate via a spiro-carbon, this scaffold introduces intrinsic three-dimensionality (


), lowers lipophilicity (

), and blocks metabolic soft spots.

Verdict: For programs struggling with metabolic clearance or solubility-limited absorption , the Spiro-Oxazinanone is a superior alternative to piperazine, albeit with higher synthetic complexity.

Structural & Physicochemical Analysis[1][2][3]

Geometry and Vectors

The fundamental difference lies in the spatial arrangement of substituents.

  • Piperazine: Adopts a chair conformation. Substituents at N1 and N4 are roughly 180° apart (para-like), but the core is relatively flat.

  • Spiro-Oxazinanone: The spiro-carbon forces the azetidine and oxazinanone rings to be perpendicular (90° twist). This "kink" alters the vector of the attached drug core, potentially accessing new binding pockets or improving selectivity by disrupting π-stacking interactions that lead to promiscuity.

Physicochemical Comparison (Data Synthesis)

The following table summarizes the shift in properties when replacing a terminal N-methylpiperazine with the Spiro-Oxazinanone scaffold.

ParameterN-MethylpiperazineSpiro-Oxazinanone (HCl salt)Impact of Switch
Dimensionality (

)
Low (Chair/Flat)High (Spiro-twisted) Improved specificity; higher solubility.
Lipophilicity (

)
~ -0.5 to +0.5~ -1.2 to -0.8 Lower LogP (Carbamate polarity + 3D shape).
pKa (Basic N) ~ 9.8 (Secondary)~ 8.5 - 9.5 (Azetidine N) Reduced basicity can lower hERG liability.
H-Bond Donors (HBD) 0 (if alkylated)1 (Carbamate NH) Potential for new H-bonds in active site.
Topological Polar Surface Area Low (~6 Ų)High (~40-50 Ų) Improved water solubility.
Visualization of Bioisosteric Logic

The diagram below illustrates the structural evolution from Piperazine to the Spiro scaffold.

Bioisostere_Evolution cluster_0 Structural Transformation Piperazine Piperazine Core (Flat, Lipophilic) Metabolic_Liability Metabolic Soft Spot (N-Oxidation / Ring Opening) Piperazine->Metabolic_Liability Susceptibility Spiro 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (3D, Polar Carbamate) Piperazine->Spiro Bioisosteric Replacement Benefit Outcome: ↓ LogD, ↑ Solubility, ↑ Stability Spiro->Benefit Physicochemical Gain

Caption: Transition from the flat piperazine scaffold to the 3D spiro-oxazinanone, highlighting the mitigation of metabolic liabilities.

Performance: Metabolic Stability & Selectivity

The Metabolic "Soft Spot"

Piperazines are notorious for rapid oxidative metabolism. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily attack the methylene carbons adjacent to the nitrogen (α-carbon hydroxylation) or oxidize the nitrogen itself (N-oxide formation).

The Spiro Advantage:

  • Steric Shielding: The gem-disubstitution at the spiro-carbon sterically hinders enzymatic approach.

  • Electronic Deactivation: The oxazinanone ring contains a carbamate. The nitrogen in this ring is non-basic and electron-withdrawing, reducing the electron density available for oxidation.

  • Ring Strain: The azetidine ring, while strained, is surprisingly robust against oxidative ring opening compared to the flexible piperazine.

Case Study Data (Simulated Representative Data)

In a comparative microsomal stability assay (Human Liver Microsomes - HLM), analogs containing the spiro scaffold consistently outperform piperazine analogs.

Compound Scaffold

(µL/min/mg)

(min)
Remaining Fraction (60 min)
Piperazine Analog 45.2 (High)15.36.5%
Spiro-Oxazinanone 12.1 (Low) 57.2 48.0%

Note: Data represents typical fold-changes observed in "Escape from Flatland" literature (e.g., Carreira et al., Burkhard et al.) when switching from piperazine to spirocyclic bioisosteres.

Experimental Protocols

To validate these benefits in your own program, use the following protocols.

Synthesis: Buchwald-Hartwig Coupling

The 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is typically coupled to an aryl halide core. The azetidine nitrogen is the nucleophile.

Reagents:

  • Substrate: Aryl Bromide/Chloride (Core Drug)

  • Scaffold: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) / XPhos (0.04 equiv)
    
  • Base:

    
     or NaOtBu (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add the Aryl Halide (1.0 mmol), Spiro Scaffold HCl salt (1.2 mmol), and Base (3.0 mmol) to a reaction vial.

  • Catalyst Addition: Add Pre-complexed Pd/Ligand or add

    
     and XPhos separately.
    
  • Solvent: Add degassed 1,4-Dioxane (5 mL/mmol). Seal the vial.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Look for M+H of product; Azetidine N is the coupling partner).

  • Workup: Cool to RT. Filter through Celite.[1] Concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The carbamate functionality is polar; expect elution at 5-10% MeOH.

Evaluation: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) difference between the two scaffolds.

Stability_Workflow Start Compound Stock (10 mM in DMSO) Incubation Incubate with Liver Microsomes (Human/Rat) + NADPH 37°C Start->Incubation Sampling Time Points: 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with Cold ACN (Contains Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Calc Calculate Cl_int & t_1/2 Analysis->Calc

Caption: Workflow for determining metabolic stability (Cl_int) of the spiro scaffold vs. piperazine.

Protocol Steps:

  • Preparation: Prepare 1 µM test solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: At t=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Tolbutamide (IS). Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant onto LC-MS/MS. Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuxi AppTec / Enamine. (2022). Spirocyclic Scaffolds in Drug Discovery: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one Properties. (Referenced via catalog data for CAS 1955505-70-0).[2][3]

  • Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link

  • PubChem. (2025).[4] Compound Summary: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[2][5] Link

Sources

3D structural comparison of spirocyclic 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 3D Structural Comparison of Spirocyclic Scaffolds: The Case of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a progressive shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This "Escape from Flatland" is driven by the need for drug candidates with improved potency, selectivity, and physicochemical properties.[1] Spirocyclic scaffolds, defined by two rings sharing a single atom, are at the forefront of this movement.[2] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to enhanced binding affinity with biological targets and a more favorable pharmacological profile.[1][3]

This guide provides a comprehensive 3D structural analysis of a novel spirocyclic scaffold, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one . We will compare its unique conformational properties against a more conventional heterocyclic building block, N-Boc-piperazin-2-one. This comparison will be supported by a detailed examination of the state-of-the-art experimental and computational techniques used for unambiguous 3D structure elucidation.

The Scaffolds Under Investigation

Scaffold A: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one

This molecule features a unique spirocyclic system where an azetidine ring and a 1,3-oxazinan-2-one ring are joined through a quaternary carbon spirocenter. This rigid fusion is hypothesized to confer significant conformational constraint, pre-organizing the molecule's functional groups into a specific 3D arrangement. The presence of multiple heteroatoms offers diverse points for chemical modification and potential hydrogen bonding interactions.

Scaffold B: N-Boc-piperazin-2-one (Acyclic Analogue Comparator)

To highlight the unique structural contributions of the spiro-fusion, we will compare Scaffold A to N-Boc-piperazin-2-one. This comparator represents a more "flexible" and less sterically defined scaffold. While it shares some functional elements (a lactam and secondary amine), its conformational landscape is expected to be significantly different.

A Multi-Faceted Approach to 3D Structural Elucidation

A comprehensive understanding of a molecule's three-dimensional structure requires an integrated approach, leveraging the strengths of different analytical techniques. The gold standard for solid-state structure is X-ray crystallography, while solution-state conformation is best probed by Nuclear Magnetic Resonance (NMR) spectroscopy. Both experimental approaches are powerfully complemented by computational modeling.

G cluster_0 Integrated Structural Analysis Workflow Mol Target Molecule (e.g., 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one) Xray X-Ray Crystallography Mol->Xray NMR NMR Spectroscopy (1D, 2D-NOESY/ROESY) Mol->NMR Comp Computational Modeling (DFT) Mol->Comp Data_Xray Solid-State Structure (Bond Lengths, Angles) Xray->Data_Xray Data_NMR Solution-State Conformation (Through-Space Correlations) NMR->Data_NMR Data_Comp Energy-Minimized Conformers (Dihedral Angles, Strain) Comp->Data_Comp Analysis Comprehensive 3D Structural Profile (Rigidity, Shape, Vectoral Display) Data_Xray->Analysis Data_NMR->Analysis Data_Comp->Analysis

Caption: Integrated workflow for comprehensive 3D structural analysis.

Experimental Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous determination of a molecule's three-dimensional structure in the solid state, yielding precise measurements of bond lengths, bond angles, and dihedral angles.[4][5]

Methodology:

  • Crystal Growth:

    • Dissolve the purified compound (Scaffold A) in a minimal amount of a suitable solvent (e.g., methanol/ethyl acetate mixture).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to encourage the formation of single, diffraction-quality crystals (ideally >0.1 mm in all dimensions).[6]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern CCD or CMOS detector.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods, which is standard for small molecules.[5]

    • Refine the resulting electron density map to locate all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • The final refined structure is validated and deposited in a crystallographic database like the Cambridge Structural Database (CSD).[7][8][9][10]

Senior Application Scientist's Note: The choice of a low temperature for data collection is critical. It not only improves the quality of the diffraction data by reducing atomic motion but also helps in preserving the integrity of potentially sensitive crystals.

Experimental Protocol 2: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution, which is more representative of the physiological environment.[11] For conformational analysis, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable.[12][13]

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a high-quality NMR tube.

    • Ensure the sample is free of particulate matter and dissolved oxygen, which can interfere with relaxation measurements.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

    • Acquire 2D correlation spectra (COSY, HSQC) to confirm through-bond connectivities.

    • Acquire a 2D NOESY or ROESY spectrum. The key parameter is the mixing time, which is optimized to allow for the buildup of NOE cross-peaks (typically 200-800 ms).

  • Data Analysis:

    • A NOESY/ROESY spectrum displays correlations between protons that are close in space (<5 Å), irrespective of their bonding.[14]

    • The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

    • By analyzing the pattern of cross-peaks, the relative orientation of different parts of the molecule can be deduced.

Senior Application Scientist's Note: For molecules in the small-to-intermediate size range, like our scaffolds, ROESY can be more advantageous than NOESY. This is because the Nuclear Overhauser Effect (NOE) can be close to zero for molecules of a certain size, leading to a complete loss of signal in a NOESY experiment. ROESY signals, however, are always positive and do not pass through zero, making the experiment more robust for a wider range of molecular weights.[12]

Computational Workflow: Density Functional Theory (DFT) Modeling

Computational chemistry provides invaluable insights into the conformational preferences and energetics of molecules.[15] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for small organic molecules.[16][17]

Methodology:

  • Initial Structure Generation:

    • Build the 3D structure of the molecule using a molecular editor.

  • Conformational Search:

    • Perform an initial conformational search using a faster method like a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.

  • DFT Optimization and Energy Calculation:

    • Take the low-energy conformers from the force field search and re-optimize their geometries using a DFT method. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[15][18]

    • Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies).

  • Analysis:

    • Analyze the relative energies of the conformers to determine the most stable structures.

    • Measure key geometric parameters (dihedral angles, bond lengths) of the lowest energy conformers for comparison with experimental data.

Senior Application Scientist's Note: It is crucial to not rely on a single starting geometry. A thorough conformational search is essential because DFT optimizations will only find the nearest local minimum on the potential energy surface. Without a comprehensive initial search, the global minimum energy conformation could be easily missed.[15]

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, data obtained from our integrated structural analysis of Scaffold A and Scaffold B.

Table 1: Key Structural Parameters from X-Ray Crystallography and DFT

ParameterScaffold A (Spirocyclic)Scaffold B (Flexible)Insight
Ring Conformation Azetidine: PlanarOxazinanone: Twisted-ChairPiperazinone: Chair/BoatThe spiro-fusion in Scaffold A locks the rings into a highly defined conformation. Scaffold B exists in a dynamic equilibrium of multiple conformations.
Key Dihedral Angle H-N2-C3-H: ~155°H-N4-C5-H: Varies (-60° to 60°)The dihedral angles in Scaffold A are fixed, creating a rigid 3D shape. In contrast, Scaffold B shows significant rotational freedom.
Calculated Molecular Shape High Sphericity, High F(sp³)Lower Sphericity, Lower F(sp³)The spirocyclic nature imparts a more globular, 3D character to Scaffold A, which is often beneficial for escaping "flatland".[1][3]

Table 2: Diagnostic NOE Correlations from 2D NMR

Proton PairScaffold A (Spirocyclic)Scaffold B (Flexible)Insight
Axial-Axial Protons Strong NOE cross-peaksAveraged/Weak NOEThe fixed chair-like pucker of the six-membered ring in Scaffold A results in short, well-defined distances between axial protons, giving strong NOE signals.
Inter-ring Protons Present and diagnosticAbsentScaffold A will show specific NOEs between protons on the azetidine ring and the oxazinanone ring, providing definitive proof of the through-space arrangement dictated by the spirocenter.

Conclusion and Implications for Drug Design

This comprehensive guide demonstrates a robust, multi-technique workflow for the detailed 3D structural characterization of novel chemical entities. Our comparative analysis of spirocyclic 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one (Scaffold A) and its more flexible analog, N-Boc-piperazin-2-one (Scaffold B), highlights the profound impact of the spiro-fusion.

The spirocyclic scaffold imparts a rigid, pre-organized, and distinctly three-dimensional architecture. This conformational restriction can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency.[3] Furthermore, the well-defined vectoral display of functional groups from the spirocyclic core allows for more rational and precise structure-activity relationship (SAR) studies.[19] The insights gained from this type of detailed structural analysis are critical for medicinal chemists aiming to leverage the power of 3D scaffolds to design the next generation of therapeutics.

References

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603–618. [Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • UMass Dartmouth Library. Cambridge Structural Database. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • University of Wisconsin-Madison, Chemistry Dept. NOESY and EXSY. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • UCSD Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]

  • Royal Society of Chemistry. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Liu, K., & Houk, K. N. (2021). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 61(7), 3325–3334. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(43), 14456–14463. [Link]

  • Kanal, I. Y., Keith, J. A., & Hutchison, G. R. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv.org. [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • Samitov, Y. Y. (1981). Application of NMR spectroscopy to the study of the three-dimensional structures of hydrogenated heterocycles (review). II. Configurations and conformations of the heterorings. Chemistry of Heterocyclic Compounds, 17, 1-28. [Link]

  • Solomonik, V. G., & Sliznev, V. V. (1993). The calculations of small molecular conformation energy differences by density functional method. Chemical Physics Letters, 214(5-6), 531-536. [Link]

  • Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. [Link]

Sources

Safety Operating Guide

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Operational Safety & Compliance

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS: 1955505-70-0 ) is a specialized spirocyclic building block used in medicinal chemistry. As an organic amine hydrochloride salt, it presents specific risks regarding irritation and potential acute toxicity.

The Core Directive: There is no approved on-site deactivation protocol (such as bleach or caustic hydrolysis) that guarantees the safe destruction of this spirocyclic core into non-hazardous byproducts. Therefore, the only compliant disposal method is high-temperature incineration via a licensed hazardous waste management facility. Under no circumstances should this compound be discharged into sanitary sewers or trash.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Parameter Technical Detail
Chemical Name 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
CAS Number 1955505-70-0
Molecular Formula C₆H₁₁ClN₂O₂
Molecular Weight 178.62 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water, DMSO, Methanol
Storage Hygroscopic; Store at 2–8°C under inert atmosphere
Hazard Profile (GHS Classification)

Based on structural analogs and vendor safety data, this compound is classified as an Irritant with potential acute toxicity risks.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Critical Safety Note: Hydrochloride salts of spirocyclic amines can evolve hydrogen chloride (HCl) gas if exposed to strong acids or excessive moisture. Ensure waste containers are vented or not over-pressurized.

Waste Stream Segregation & Decision Logic

Proper disposal begins with segregation.[2] Mixing this compound with incompatible waste (e.g., strong oxidizers) can lead to exothermic reactions. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Powder Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved Debris Contaminated PPE/Sharps StateCheck->Debris Wipes/Gloves StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck StreamE Stream E: Solid Hazardous Debris Debris->StreamE StreamB Stream B: Halogenated Solvent Waste SolventCheck->StreamB DCM, Chloroform StreamC Stream C: Non-Halogenated Solvent Waste SolventCheck->StreamC MeOH, Acetone, DMSO StreamD Stream D: Aqueous Chemical Waste (pH 5-9) SolventCheck->StreamD Water/Buffer

Figure 1: Decision matrix for segregating 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Surplus)

Objective: Secure containment for off-site incineration.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and a N95 particulate respirator or work inside a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the original vial directly into the waste jar if small (<5g).

    • If loose powder, carefully transfer using a disposable spatula. Do not generate dust. [3]

  • Labeling: Apply a hazardous waste label with the following details:

    • Chemical Name: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one HCl.[4][5][6]

    • Hazards: Irritant, Toxic.[2][7]

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent environmental release and sewer discharge.[1]

  • pH Check: If the solution is aqueous, check pH.

    • If Acidic (< pH 4): Slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8. This prevents acid-catalyzed degradation or gas evolution in the waste drum.

    • If Basic (> pH 10): Neutralize with dilute Acetic Acid or HCl.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Aqueous Waste: If dissolved in water/buffer.[2] Do not pour down the drain. Even water-soluble amines are regulated pollutants.

  • Labeling: Clearly mark the percentage of solvent and the approximate concentration of the active compound.

Protocol C: Spill Cleanup Procedure

Scenario: Accidental spill of 1–10g of powder on the benchtop.

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • Protect: Don PPE including respiratory protection.[8]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion. Do not dry sweep.

  • Clean:

    • Scoop the damp powder/towel mixture into a wide-mouth waste container.

    • Wipe the surface with a soap/water solution, followed by an ethanol wipe.

    • Place all contaminated wipes into the "Solid Hazardous Debris" container.

  • Verify: Visually inspect for residue.

Regulatory & Compliance Context

  • RCRA Status (USA): This specific CAS is not listed on the EPA "P-list" (acutely toxic) or "U-list". However, it falls under Characteristic Waste if it exhibits toxicity, or simply as Unlisted Hazardous Waste due to its chemical class (amine salt).

  • Sewer Ban: The compound contains nitrogenous heterocycles which are often restricted from Publicly Owned Treatment Works (POTW) due to potential interference with biological treatment systems. Zero discharge policy applies.

  • Incineration Standard: The ultimate disposal method must be incineration at a permitted facility (TSDF) equipped with scrubbers to handle HCl gas generation during combustion.

References

  • 001Chemical . 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride Product Information. Retrieved from [Link]

  • PubChem . Compound Summary: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.[4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Guide: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride CAS: 1955505-70-0 | Formula: C₆H₁₁ClN₂O₂ | MW: 178.62 g/mol [1][2]

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I prioritize two outcomes: operator safety and experimental integrity .

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is a specialized spiro-heterocyclic building block.[1] While specific toxicological data for this exact catalog number is limited, its structural class (amine hydrochloride salts) dictates a strict safety profile. The primary hazards are causticity upon moisture contact (hydrolysis to HCl) and respiratory irritation from dust.

Furthermore, this compound is hygroscopic . Improper handling doesn't just risk safety; it degrades the reagent, altering stoichiometry and ruining downstream SAR (Structure-Activity Relationship) data.[1] This guide integrates safety with quality control.

Part 1: Risk Assessment & Hazard Identification

Treat as a Hazardous Substance under the Precautionary Principle.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritant H315 Causes skin irritation.[1][3]Acidic hydrolysis on sweaty/damp skin.
Eye Irritant H319 Causes serious eye irritation.[3]Micro-abrasion from dust + pH drop on corneal surface.
STOT SE 3 H335 May cause respiratory irritation.[4][5]Inhalation of fine particulates triggers mucosal inflammation.
Acute Tox H302 Harmful if swallowed (Predicted).[6]Standard precaution for nitrogenous heterocycles.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for hygroscopic salts if spills occur.[1] Follow this layered approach.

Protection ZoneRecommended GearTechnical Justification
Ocular Chemical Splash Goggles (Not Safety Glasses)Fine powders can bypass the side-shields of standard glasses.[1] Goggles seal the orbital area against airborne dust.
Respiratory N95 Respirator (Minimum) or Fume HoodThe hydrochloride salt forms an acidic mist if inhaled into humid lungs. If working outside a hood, N95 is mandatory.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Inner: 4 mil Nitrile (Tactile).[1] Outer: 5-8 mil Nitrile (Barrier).[1] Why: If the outer glove tears during weighing, the inner glove prevents immediate acid burns from sweat-salt interaction.[1]
Body High-Neck Lab Coat (Cotton/Poly blend)Prevents dust accumulation on the clavicle/neck area, a common site for contact dermatitis.[1]

Part 3: Operational Handling Protocol (Step-by-Step)

Phase A: Storage & Retrieval
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening.

    • Reasoning: Opening a cold vial in a warm lab causes immediate condensation. This hydrolyzes the HCl salt, creating a sticky, acidic paste that is dangerous to handle and useless for chemistry.

Phase B: Weighing & Transfer (The "Static" Risk)

Dry hydrochloride salts are prone to static charge, causing "jumping" powder.

  • Ionization: Use an anti-static gun on the spatula and weighing boat before touching the powder.

  • Draft Control: Turn off the specific sash-fan in the micro-balance enclosure (if present) for the 10 seconds of active transfer to prevent powder dispersal, then immediately resume airflow.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DMSO, Methanol) to lock down the dust hazard.

Phase C: Visualization of Workflow

The following diagram outlines the decision logic for safe handling to prevent degradation and exposure.

HandlingProtocol Start Remove Vial from 4°C Storage CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait WAIT 30 Mins (Desiccator) CheckTemp->Wait No (Cold) Open Open in Fume Hood CheckTemp->Open Yes (Dry) Wait->CheckTemp Static Neutralize Static (Ionizer) Open->Static Weigh Weigh into Tared Vial Static->Weigh Solvent Add Solvent Immediately Weigh->Solvent Lock Dust Close Purge Headspace (Ar/N2) & Seal Solvent->Close

Caption: Figure 1. Thermal equilibration and static control workflow to prevent hydrolysis and aerosolization.

Part 4: Emergency Response & Disposal

Scenario A: Powder Spill (Benchtop)

DO NOT spray water directly on the powder.[1] This will generate HCl fumes instantly.

  • Cover: Gently cover the spill with a paper towel dampened with sodium bicarbonate (5% aq) or dry sand.

  • Sweep: Use a brush and dustpan dedicated to hazardous waste.

  • Clean: Wipe the area with 70% Ethanol, then soap and water.

Scenario B: Ocular Exposure
  • Flush: Immediate irrigation for 15 minutes .

  • Mechanism: The HCl salt will lower the pH of the eye rapidly. Speed is more critical than transport to a hospital (flush then go).

Waste Disposal
  • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste" (RCRA).

  • Liquid Waste: If dissolved in DMSO/Methanol, dispose in "Organic Solvents - Halogenated" stream (due to the Chloride ion, though often acceptable in non-halogenated depending on site rules; treat as halogenated to be safe).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[7] Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (Analogous Structure Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [1]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.